molecular formula C8H9BN2O2 B1425069 (1-Methyl-1H-benzimidazol-5-yl)boronic acid CAS No. 1107627-21-3

(1-Methyl-1H-benzimidazol-5-yl)boronic acid

カタログ番号: B1425069
CAS番号: 1107627-21-3
分子量: 175.98 g/mol
InChIキー: ULAHHADVEXVVEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Methyl-1H-benzimidazol-5-yl)boronic acid (CAS 1107627-21-3) is a high-value, nitrogen-rich boronic acid building block essential in modern medicinal chemistry and drug discovery research. This benzimidazole-based reagent is primarily employed in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that enables the efficient formation of carbon-carbon bonds between aryl halides and boronic acids . This reaction is particularly valuable for constructing complex biaryl systems found in many pharmaceutical compounds. The compound's specific application is demonstrated in the synthesis of novel benzimidazole compounds, where it is coupled with various brominated precursors to create molecules evaluated for therapeutic potential, such as the treatment of chronic heart failure . Boronic acids, in general, are crucial in medicinal chemistry due to their unique physicochemical properties and role as intermediates; they are considered bioisosteres of carboxylic acids and can form reversible complexes with biological targets, which can enhance drug design . As a solid, this product requires proper storage under an inert atmosphere and at low temperatures (e.g., -20°C) to maintain stability . Researchers utilize this building block to incorporate the privileged 1-methyl-benzimidazole motif into larger molecular architectures, exploring new chemical space in the development of bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

(1-methylbenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAHHADVEXVVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681013
Record name (1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-21-3
Record name B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107627-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-benzimidazol-5-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The functionalization of this core structure is paramount for the development of novel therapeutics. 1-methyl-1H-benzimidazol-5-yl boronic acid, in particular, serves as a critical building block in modern medicinal chemistry. Its true value is realized in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of complex biaryl and heteroaryl structures, which are common features in contemporary drug candidates.[3]

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway to 1-methyl-1H-benzimidazol-5-yl boronic acid. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview of the Synthesis

The synthesis of the target boronic acid is most effectively approached through a two-stage strategy. This method prioritizes the use of readily available starting materials and robust, well-documented chemical transformations.

  • Stage 1: Synthesis of a Halogenated Benzimidazole Intermediate. The initial phase involves the construction of the 1-methyl-1H-benzimidazole core bearing a halogen at the 5-position. A bromine substituent is strategically chosen as the halogen (5-bromo-1-methyl-1H-benzimidazole) because it provides an optimal balance of reactivity and stability, making it an excellent substrate for the subsequent borylation step.[4]

  • Stage 2: Palladium-Catalyzed Miyaura Borylation. The second stage involves the conversion of the C-Br bond to a C-B bond. The Miyaura borylation reaction is the method of choice for this transformation. It employs a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester intermediate.[5] This ester can then be hydrolyzed to the final boronic acid.

This linear approach is efficient and allows for the isolation and characterization of the key intermediate, ensuring high purity of the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Borylation A 4-Bromo-1,2-phenylenediamine B 5-Bromo-1H-benzimidazole A->B Cyclization (Trimethyl orthoformate) C 5-Bromo-1-methyl-1H-benzimidazole B->C N-Methylation (Methyl Iodide, KOH) D 1-methyl-1H-benzimidazol-5-yl boronic acid pinacol ester C->D Miyaura Borylation (Pd Catalyst, B₂pin₂) E 1-methyl-1H-benzimidazol-5-yl boronic acid D->E Hydrolysis G Pd0 Pd(0)Ln PdII R-Pd(II)-Br (Ln) Pd0->PdII ArX R-Br ArX->PdII Oxidative Addition PdII_Base R-Pd(II)-OAc (Ln) PdII->PdII_Base Anion Exchange Base Base (e.g., KOAc) Base->PdII_Base Pd0_Bpin (pin)B-Pd(II)-OAc (Ln) PdII_Base->Pd0_Bpin Transmetalation B2pin2 B₂pin₂ B2pin2->Pd0_Bpin Product_Ester R-B(pin) Pd0_Bpin->Pd0 Pd0_Bpin->Product_Ester Reductive Elimination

Sources

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the benzimidazole core, a privileged scaffold in drug discovery, combined with the reactive boronic acid moiety, makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. However, the successful application of this reagent is intrinsically linked to its solubility and stability, factors that are often overlooked yet critical for reaction efficiency, reproducibility, and overall process robustness.

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the effective handling and characterization of this important synthetic intermediate.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is paramount for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₈H₉BN₂O₂[3][4]
Molecular Weight175.98 g/mol [3][4]
AppearanceWhite to off-white solid[4][5]
InChI KeyULAHHADVEXVVEN-UHFFFAOYSA-N[3][4]

II. Solubility Profile: A Multifaceted Consideration

The solubility of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is not a singular value but rather a complex function of the solvent system, pH, and temperature. A thorough understanding of these factors is essential for developing effective reaction and purification protocols.

Aqueous Solubility and the Influence of pH

The benzimidazole moiety imparts a pH-dependent solubility profile to the molecule. The imidazole ring contains a basic nitrogen atom that can be protonated under acidic conditions, increasing the compound's polarity and aqueous solubility. Conversely, the boronic acid group is a Lewis acid with a pKa of approximately 9, which can form a tetrahedral boronate complex with hydroxide ions at higher pH, also enhancing aqueous solubility.[6]

Expected pH-Solubility Profile:

  • Acidic pH (pH 1-3): Increased solubility due to protonation of the benzimidazole ring.

  • Neutral pH (pH 6-8): Likely to exhibit its lowest aqueous solubility.

  • Basic pH (pH > 9): Increased solubility due to the formation of the anionic boronate species.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the overall polarity of the molecule. While the benzimidazole core provides some polarity, the molecule as a whole is largely organic in nature.

Table of Predicted Solubilities in Common Organic Solvents:

SolventPredicted SolubilityRationale
Dichloromethane (DCM)Sparingly soluble to solubleNon-polar aprotic solvent.
Tetrahydrofuran (THF)SolublePolar aprotic solvent, capable of hydrogen bonding.
Acetonitrile (ACN)SolublePolar aprotic solvent.
Methanol (MeOH)SolublePolar protic solvent, can engage in hydrogen bonding.
TolueneSparingly solubleNon-polar aromatic solvent.
N,N-Dimethylformamide (DMF)Very solubleHighly polar aprotic solvent.
Dimethyl sulfoxide (DMSO)Very solubleHighly polar aprotic solvent.

III. Stability and Degradation Pathways

Boronic acids are a class of compounds known for their inherent stability challenges.[7][8] Understanding the potential degradation pathways of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is crucial for its proper storage, handling, and use in synthesis.

A. Dehydration to Boroxine

A primary and reversible degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6] This equilibrium is influenced by the presence of water and the solid-state packing of the boronic acid.

Caption: Equilibrium between boronic acid and its boroxine.

The formation of boroxine can impact the stoichiometry of reactions if not accounted for, as it effectively reduces the concentration of the active monomeric boronic acid.

B. Oxidative Degradation

The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[9][10] This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

C. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of 1-methyl-1H-benzimidazole. This degradation pathway is more prevalent for electron-rich or sterically hindered aryl boronic acids and can be promoted by acidic or basic conditions and elevated temperatures.

IV. Experimental Protocols for Characterization

To ensure the quality and reliability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a series of analytical experiments should be performed.

A. Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the pH-dependent aqueous solubility using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 11).

  • Sample Preparation: Add an excess of (1-Methyl-1H-benzimidazol-5-yl)boronic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the samples through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the boronic acid should be used for accurate quantification.

B. Protocol for Assessing Stability

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Stability_Study_Workflow start Start: (1-Methyl-1H-benzimidazol-5-yl)boronic acid sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sampling Sample at Time Points (e.g., 0, 6, 12, 24 hours) stress_conditions->sampling analysis Analyze by HPLC-UV/MS sampling->analysis characterization Characterize Degradation Products analysis->characterization end End: Stability Profile characterization->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in appropriate solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

    • Acidic: 0.1 N HCl at 60 °C

    • Basic: 0.1 N NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (in solution and as a solid)

    • Photolytic: Exposure to UV light

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

V. Recommendations for Storage and Handling

Based on the inherent properties of boronic acids, the following best practices are recommended for the storage and handling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Protect from light and moisture.

  • Handling: Use in a well-ventilated area. Avoid exposure to strong oxidizing agents. For quantitative applications, it is advisable to analyze the purity of the material before use, especially if it has been stored for an extended period. The use of N-methyliminodiacetic acid (MIDA) boronates can be considered as an air-stable alternative for slow-release cross-coupling reactions.[8]

VI. Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable synthetic tool, but its effective use is contingent upon a thorough understanding of its solubility and stability. By considering the influence of pH on solubility and being mindful of the potential for dehydration, oxidation, and protodeboronation, researchers can develop more robust and reproducible synthetic methodologies. The implementation of the analytical protocols outlined in this guide will enable a comprehensive characterization of this reagent, ensuring its quality and performance in demanding synthetic applications.

References

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-138. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. [Link]

  • Ng, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121. [Link]

  • Wang, Q., & Riordan, J. F. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 11-18. [Link]

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(4), 1449-1451. [Link]

  • Carvalho, C. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3255-3373. [Link]

  • Foucoin, F., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6543. [Link]

  • Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

  • Phadke, S. (2023). Understanding Boronic Acids: Properties and Synthesis Uses. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

Sources

A Technical Guide to Substituted Benzimidazole Boronic Acids: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzimidazole boronic acids represent a burgeoning class of molecules at the intersection of heterocyclic chemistry and boron chemistry. This guide provides an in-depth exploration of these compounds, tailored for researchers, scientists, and professionals in drug development. We will navigate the synthetic landscapes, delve into critical characterization techniques, and illuminate the diverse and promising therapeutic applications of this unique chemical scaffold. By integrating established methodologies with mechanistic insights, this document serves as a comprehensive resource for harnessing the potential of substituted benzimidazole boronic acids in modern medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Its structural similarity to naturally occurring purines allows for effective interaction with various biological targets.[4][5] The incorporation of a boronic acid moiety introduces a unique set of chemical properties, most notably the ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. This has propelled boronic acids to the forefront of drug discovery, exemplified by the success of proteasome inhibitors like bortezomib.[6][7]

The fusion of these two powerful pharmacophores—the benzimidazole ring and the boronic acid group—gives rise to substituted benzimidazole boronic acids, compounds with significant therapeutic promise. This guide will provide a comprehensive overview of the critical aspects of working with these molecules, from their rational design and synthesis to their detailed characterization and evaluation in biological systems.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of substituted benzimidazole boronic acids typically involves a multi-step approach, focusing first on the construction of the benzimidazole core, followed by the introduction or modification of the boronic acid functionality.

Synthesis of the Substituted Benzimidazole Scaffold

The most prevalent method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid (or its derivative).[8][9]

Protocol 1: Boric Acid Catalyzed Condensation of o-Phenylenediamine and an Aldehyde [10]

This environmentally friendly method utilizes boric acid as a mild and inexpensive catalyst in an aqueous medium.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 g), the desired substituted aromatic aldehyde (1.0-1.3 molar equivalents), and boric acid (0.5-0.6 g).[10]

  • Add 5 mL of water to the flask.

  • Stir the reaction mixture vigorously at room temperature for approximately 45 minutes.[10]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Rationale: The boric acid acts as a Lewis acid, activating the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring.

Diagram: Synthesis of 2-Substituted Benzimidazoles

G OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde Aldehyde Substituted Aldehyde Aldehyde->Intermediate Catalyst Boric Acid (Catalyst) Catalyst->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Cyclization/ Dehydration

Caption: Boric acid catalyzed synthesis of 2-substituted benzimidazoles.

Introduction of the Boronic Acid Moiety

Once the substituted benzimidazole core is synthesized, the boronic acid group can be introduced. A common strategy involves using a starting material that already contains a boronic acid or a boronic ester group. For instance, a phenylboronic acid derivative can be attached to the benzimidazole core.

A recent study detailed the synthesis of novel phenylboronic acid-substituted benzimidazole derivatives.[11] While the specific multi-step synthesis is proprietary to the research, the general principles often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a C-C bond between the benzimidazole scaffold and a phenylboronic acid derivative.[12]

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized substituted benzimidazole boronic acids. A combination of spectroscopic and analytical techniques is employed.

Key Characterization Techniques
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and overall structure of the molecule.[10]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as N-H, C=N, and B-O bonds.[10]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[10]
Elemental Analysis Confirms the elemental composition (C, H, N) of the synthesized compound.[8]
Protocol 2: General Characterization Workflow
  • ¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the expected chemical shifts and coupling patterns.

  • FT-IR: Obtain the IR spectrum of the solid sample to identify characteristic vibrational frequencies of the functional groups.

  • ESI-MS: Prepare a dilute solution of the compound and analyze it using Electrospray Ionization Mass Spectrometry to determine the molecular ion peak.[10]

Diagram: Characterization Workflow

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight Purity Purity & Structural Confirmation NMR->Purity IR->Purity MS->Purity

Caption: A typical workflow for the characterization of synthesized compounds.

Applications in Drug Discovery and Beyond

The unique structural features of substituted benzimidazole boronic acids have led to their exploration in various therapeutic areas.

Antimicrobial Activity

Recent research has demonstrated that novel benzimidazole derivatives bearing a phenylboronic acid unit exhibit significant antimicrobial activity against a range of human pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis.[11][13] The functionalization of these compounds with glutathione-functionalized graphene quantum dots further enhanced their efficacy, particularly against antibiotic-resistant Staphylococcus.[11][14]

Mechanism of Action (Hypothesized): Molecular docking studies suggest a strong correlation between the antimicrobial activity and the high binding affinity of these compounds to specific protein targets.[13] The positioning of the substituents on the benzimidazole core significantly influences their inhibitory activity.[13]

Anticancer Potential

Benzimidazole derivatives are widely investigated for their anticancer properties.[1] The incorporation of a boronic acid group, a key feature of the proteasome inhibitor bortezomib, suggests that benzimidazole boronic acids could also target the proteasome, a critical complex for cell cycle regulation and survival. Furthermore, some boronic acid-containing compounds have shown the ability to decrease cell viability in cancer cell lines, such as Ishikawa endometrial cancer cells.[11] Benzimidazole-2-boronic acid, for instance, has been shown to have receptor tyrosine kinase activity and may inhibit the activin receptor, which is implicated in cancer development.[15]

Signaling Pathway: Potential Inhibition of Receptor Tyrosine Kinases

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer BBA Benzimidazole Boronic Acid BBA->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK) Dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of RTK signaling by benzimidazole boronic acids.

Other Therapeutic Areas

The versatility of the benzimidazole scaffold suggests that boronic acid derivatives could be explored for a wide range of other biological activities, including as anti-inflammatory, analgesic, and antiviral agents.[4][16]

Future Directions and Conclusion

Substituted benzimidazole boronic acids are a promising class of compounds with significant potential in drug discovery. The convergence of the well-established biological activity of benzimidazoles and the unique chemical properties of boronic acids creates a rich chemical space for the design of novel therapeutics. Future research will likely focus on:

  • Expansion of the chemical library: Synthesizing a wider variety of substituted benzimidazole boronic acids to explore structure-activity relationships more comprehensively.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Development of drug delivery systems: Investigating novel formulations, such as conjugation with nanomaterials, to enhance the bioavailability and targeted delivery of these compounds.[11]

References

  • Sami Sajjadifar et al. (2013).
  • Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities, 41(4), 929-940.
  • Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Islam, M. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities, 41(4). [Link]

  • Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Istanbul Technical University. [Link]

  • Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design. [Link]

  • Rani, P., et al. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. PubMed Central. [Link]

  • D'Agostino, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]

  • Das, D., et al. (2021). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

  • Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

  • Various Authors. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

  • Kumar, S., & Singh, P. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • Al-Bayati, Z. A. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • da Silva, A. C. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Sharma, D., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Applied Sciences. [Link]

  • Hernández-López, H., Tejada-Rodríguez, C. J., & Leyva-Ramos, S. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry, 22(9), 1268-1280. [Link]

  • Arulmurugan, S., Kavitha, H. P., Sathishkumar, S., & Arulmozhi, R. (2015). Biologically Active Benzimidazole Derivatives. Mini-Reviews in Organic Chemistry, 12(2). [Link]

  • Various Authors. (n.d.). Review- Biological Active Benzimidazole derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Hill, S. E., et al. (2018). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. Journal of Medicinal Chemistry. [Link]

  • Ravichandran, D. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 1-Methyl-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and synthetic tractability have led to the exploration of its derivatives against a wide array of biological targets implicated in various pathologies, most notably cancer. This technical guide provides an in-depth analysis of the key biological targets of 1-methyl-1H-benzimidazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind targeting specific enzymes and proteins, present quantitative data on the efficacy of these derivatives, and provide detailed experimental protocols for their validation. The guide is structured to offer a comprehensive understanding of the therapeutic potential of this important class of molecules, moving from broad concepts to specific, actionable insights for laboratory application.

Introduction: The 1-Methyl-1H-Benzimidazole Scaffold - A Versatile Core in Drug Discovery

The benzimidazole ring system, an isostere of naturally occurring purines, provides a versatile framework for interaction with various biological macromolecules.[1] The addition of a methyl group at the N-1 position of the imidazole ring, creating the 1-methyl-1H-benzimidazole scaffold, significantly influences the molecule's physicochemical properties. This substitution can enhance metabolic stability, modulate solubility, and critically, alter the binding orientation and affinity for target proteins. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will focus primarily on their application in oncology, a field where they have shown considerable promise by modulating key cellular processes such as signal transduction, DNA replication and repair, and epigenetic regulation.

Key Biological Target Classes

The therapeutic potential of 1-methyl-1H-benzimidazole derivatives stems from their ability to interact with a variety of critical biological targets. This section will explore the major classes of these targets, the rationale for their inhibition, and the mechanisms by which these derivatives exert their effects.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[4] Consequently, kinase inhibitors have become a cornerstone of modern cancer therapy.[5] The 1-methyl-1H-benzimidazole scaffold has proven to be an effective template for the design of both specific and multi-targeted kinase inhibitors.[5][6]

Rationale for Targeting: EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various solid tumors, leading to the constitutive activation of downstream pro-survival signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[1][7] Inhibition of EGFR and other RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can thus halt tumor growth and angiogenesis.[1]

Mechanism of Action: Many 1-methyl-1H-benzimidazole derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[5] The benzimidazole core often forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1] Substitutions on the benzimidazole ring can then be tailored to exploit specific features of the kinase active site, thereby conferring selectivity and potency.

Signaling Pathway: EGFR and Downstream Cascades

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzimidazole 1-Methyl-1H-Benzimidazole Derivative Benzimidazole->EGFR Inhibition EGF EGF EGF->EGFR Binding & Dimerization

Caption: EGFR signaling and inhibition by 1-methyl-1H-benzimidazole derivatives.

Rationale for Targeting: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Hyperactivation of this pathway is one of the most common molecular aberrations in human cancer.[8]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives have been designed to inhibit key kinases within this pathway, including PI3K and mTOR.[8][9] These inhibitors typically function in an ATP-competitive manner. By blocking the activity of these kinases, they can induce cell cycle arrest and apoptosis.[9]

DNA Topoisomerases: Inducing DNA Damage

Rationale for Targeting: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase activity.[1] Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[10]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives can act as topoisomerase I inhibitors.[10] They are thought to intercalate into the DNA helix and stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the formation of single-strand breaks that are converted to lethal double-strand breaks during DNA replication.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

TopoI_Assay SC_DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C SC_DNA->Incubation TopoI Topoisomerase I TopoI->Incubation Inhibitor 1-Methyl-1H-Benzimidazole Derivative Inhibitor->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Result_NoInhib Result (No Inhibitor): Relaxed DNA Gel->Result_NoInhib Control Result_Inhib Result (With Inhibitor): Supercoiled DNA Remains Gel->Result_Inhib Test

Caption: Workflow for Topoisomerase I DNA relaxation assay.

Histone Deacetylases (HDACs): Epigenetic Modulation

Rationale for Targeting: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, aberrant HDAC activity can result in the silencing of tumor suppressor genes. HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis.

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives can act as HDAC inhibitors, particularly targeting HDAC6. The mechanism often involves a zinc-binding group on the derivative that chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.

Tubulin: Disrupting the Cytoskeleton

Rationale for Targeting: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established anticancer strategy.

Mechanism of Action: Certain 1-methyl-1H-benzimidazole derivatives have been shown to inhibit tubulin polymerization.[11][12] They can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[11][13] This leads to mitotic arrest and subsequent apoptosis.

Ion Channels: Modulating Cellular Excitability

Rationale for Targeting: Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing key roles in cellular excitability and signaling. Their dysregulation has been implicated in cancer progression, influencing processes like proliferation and migration. The Transient Receptor Potential Cation Channel 5 (TRPC5) is one such channel that has emerged as a potential therapeutic target.[14][15]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives have been identified as inhibitors of TRPC5 channels.[16] The exact mechanism of action is still under investigation, but it is believed that these compounds bind to the channel protein and allosterically modulate its gating, thereby blocking ion flow.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1-methyl-1H-benzimidazole derivatives against various biological targets.

Derivative Class Target IC50 / GI50 Cell Line Reference
1-methylbenzimidazol-2-yl hydrazone (EPH116)Tubulin PolymerizationNot specifiedColon carcinoma, Melanoma[11]
1,2-disubstituted benzimidazolesNot specified111.70 µMA549 (Lung)[2]
1-substituted-2-methyl-5-nitrobenzimidazolesNot specifiedPotent activity reportedVarious[17]
1-methyl-1H-benzimidazole-basedNot specifiedNot specifiedNot specified[3]
1-methyl-1H-benzimidazole-2-amines (AC1903)TRPC5Potent and selectiveNot specified[14]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to validate the biological targets of 1-methyl-1H-benzimidazole derivatives.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified protein kinase.

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Kinase: Purified recombinant kinase (e.g., EGFR, Akt) at a working concentration of 50 nM.

    • Substrate: A specific peptide or protein substrate for the kinase (e.g., NAP1 for TBK1) at 250 nM.[18]

    • ATP/MgCl₂ Mix: Prepare a 2x solution to a final concentration of 10 mM MgCl₂ and 100 µM ATP.

    • Test Compound: Prepare a stock solution of the 1-methyl-1H-benzimidazole derivative in DMSO and dilute to desired concentrations in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate to the kinase buffer.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding the ATP/MgCl₂ mix.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of a stop solution (e.g., containing EDTA) or by adding 6x Protein Loading Dye and heating to 95°C for 5 minutes.[18]

  • Detection:

    • The amount of phosphorylated substrate can be quantified using various methods, such as radioactive assays (using ³²P-labeled ATP), fluorescence-based assays, or by Western blot analysis using a phospho-specific antibody.[18][19][20]

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Reagent Preparation:

    • Assay Buffer (10x): 250 mM Tris-HCl (pH 7.4), 570 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA.[21]

    • Supercoiled Plasmid DNA: e.g., pBR322, at a concentration of 250 µg/ml.[21]

    • Human Topoisomerase I: Dilute to a working concentration (e.g., 50 U/µl) in 1x assay buffer.[21] The optimal amount should be determined by titration to find the lowest concentration that completely relaxes the DNA under assay conditions.

    • Test Compound: Dilute in the reaction buffer to desired concentrations.

    • Gel Loading Buffer (5x).

  • Assay Procedure:

    • Set up 20 µl reactions in microcentrifuge tubes on ice.

    • To each tube, add 2 µl of 10x Assay Buffer, 1 µl of supercoiled DNA, and the test compound.

    • Add 1 µl of diluted Topoisomerase I to all tubes except the negative control (no enzyme).

    • Incubate the reactions at 37°C for 30-60 minutes.[21]

    • Stop the reaction by adding 5 µl of 5x Gel Loading Buffer.

  • Analysis:

    • Load the samples onto a 1% agarose gel in 1x TAE buffer.

    • Run the gel at 100 V for 90-120 minutes.[21]

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band, while the control lane with active enzyme will show the slower-migrating relaxed DNA band.

HDAC Activity Assay (Fluorometric)

This protocol outlines a method to measure HDAC activity and its inhibition.

  • Reagent Preparation:

    • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Substrate: A fluorogenic substrate such as Boc-Lys(Ac)-AMC.

    • HDAC Enzyme: Purified HDAC enzyme or nuclear extract.

    • Developer: Contains a lysine endopeptidase and an HDAC inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate to release the fluorophore.

    • Test Compound: Diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well black plate, add HDAC Assay Buffer, test compound or control (e.g., Trichostatin A), and the HDAC enzyme source.

    • Equilibrate the plate to the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding the Developer solution. Incubate for 10-15 minutes.[22]

  • Detection:

    • Read the fluorescence in a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[22]

    • Inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control wells.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1-methyl-1H-benzimidazole derivative for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Reading:

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Conclusion and Future Perspectives

The 1-methyl-1H-benzimidazole scaffold is a remarkably versatile platform for the development of targeted therapeutics, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of critical biological targets, including protein kinases, topoisomerases, HDACs, and tubulin. The modular nature of the scaffold allows for fine-tuning of its pharmacological properties, enabling the design of both highly selective and multi-targeted agents.

The future of drug discovery with 1-methyl-1H-benzimidazole derivatives lies in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial in this endeavor. Furthermore, exploring the potential of these compounds to modulate emerging cancer targets and their application in combination therapies will likely unlock their full therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to contribute to this exciting and rapidly evolving field.

References

  • Millard, C. J., & Varma, S. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1436, 249–263. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Jabir, M. S. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]

  • Moon, K. M., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]

  • Osheroff, N. (2001). Topoisomerase Assays. Current protocols in molecular biology, Chapter 5, Unit 5.10. [Link]

  • EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Al-Majid, A. M., El-Faham, A., Gomaa, H. A. M., & Barakat, A. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129883. [Link]

  • Peixoto, P., Bailly, C., & David-Cordonnier, M. H. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in molecular biology (Clifton, N.J.), 613, 235–256. [Link]

  • Farag, B., & Ali, W. A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 15(31), 18593-18647. [Link]

  • Aslan, F., & Yilmaz, I. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal, 18(1), 124. [Link]

  • ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Retrieved from [Link]

  • Zheleva, D., Gevrenova, R., & Kostova, I. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (Basel, Switzerland), 28(1), 291. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qudaibi, A. I. (2012). Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ChemInform, 43(36). [Link]

  • Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2024). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 48(1), 123-134. [Link]

  • Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry, 88, 117320. [Link]

  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Retrieved from [Link]

  • Anonymous. (2025).
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. Molecules (Basel, Switzerland), 27(19), 6542. [Link]

  • Wu, W., Li, S., Chen, J., Duo, T., & Ma, C. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129469. [Link]

  • Li, W., Liu, Y., Li, L., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, S. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of medicinal chemistry, 64(8), 4727–4748. [Link]

  • Zheleva, D., Gevrenova, R., & Kostova, I. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (Basel, Switzerland), 28(1), 291. [Link]

  • Ghanem Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11(3), 106-127. [Link]

  • Husain, A., Rashid, M., & Shaharyar, M. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5208-5217. [Link]

  • Gaba, M., & Mohan, C. (2016). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Medicinal Chemistry Research, 25(6), 1142-1150. [Link]

  • Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Hopkins, C. R. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(4), 567–571. [Link]

  • Anonymous. (2025).
  • Qu, C., Lu, Y., Thakur, D. P., Wolfe, M., Miller, M., Zhu, Y., ... & Hopkins, C. R. (2017). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective TRPC5 Inhibitors. ChemMedChem, 12(18), 1494–1500. [Link]

  • Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Hopkins, C. R. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(4), 567–571. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceuticals (Basel, Switzerland), 17(6), 748. [Link]

  • Ghorab, M. M., Al-Said, M. S., & Al-Qudaibi, A. I. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules (Basel, Switzerland), 29(2), 481. [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(2), 2267–2282. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters, 3(1), 1-8. [Link]

  • Zhu, M. X., Tsvilovskyy, V., & Birnbaumer, L. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British journal of pharmacology, 172(12), 3117–3129. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a building block in drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapies, necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the known physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, outlines detailed experimental protocols for the determination of key physical parameters, and offers insights into the expected properties based on related chemical structures. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, this document serves as a valuable resource for researchers by consolidating existing information and providing the necessary methodological framework for its complete characterization.

Introduction

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The incorporation of a boronic acid moiety at the 5-position of the 1-methyl-1H-benzimidazole scaffold introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature exploited in the design of sensors and targeted drug delivery systems. A comprehensive understanding of the physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is paramount for its effective application in synthesis, formulation, and biological screening. This guide aims to provide a detailed exposition of its known properties and the experimental methodologies required for its full physicochemical characterization.

Core Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [1]
Appearance White to off-white solid, [2][3]
Melting Point Data not available in literature. Expected to be a high-melting solid, likely decomposing upon melting. The related compound, 1-methyl-1H-benzimidazole, has a melting point of 59-62 °C[4][5]. The addition of the boronic acid group is expected to significantly increase the melting point due to intermolecular hydrogen bonding.
Boiling Point Data not available. As a solid with strong intermolecular forces, it is expected to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Data not available in literature. Generally, arylboronic acids exhibit limited solubility in water and nonpolar organic solvents, with better solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. The benzimidazole core may impart some solubility in acidic aqueous solutions due to the basicity of the nitrogen atoms.
pKa Data not available in literature. Arylboronic acids typically have pKa values in the range of 8-10[6]. The electron-donating nature of the 1-methyl-1H-benzimidazole ring system is expected to result in a pKa towards the higher end of this range.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: The protons on the benzimidazole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the region of δ 3.5-4.0 ppm.

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, the chemical shift of which will be concentration and temperature-dependent.

For reference, the ¹H NMR spectrum of 1-methyl-1H-benzimidazole in DMSO-d₆ shows signals at δ 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), and 3.68 (s, 3H)[7].

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic Carbons: The carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, likely around δ 30-35 ppm.

The ¹³C NMR spectrum of 1-methyl-1H-benzimidazole in DMSO-d₆ displays signals at δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, and 30.96[7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Spectral Features (Solid State, KBr or ATR):

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.

  • B-O Stretching: A strong absorption band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

For comparison, the FT-IR spectrum of 1-methyl-1H-benzimidazole shows a peak at 3152 cm⁻¹ (attributed to N-H, which is likely an error in the cited literature for an N-methylated compound and may represent aromatic C-H)[7].

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for determining the key physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. For boronic acids, the observed "melting point" can often be a decomposition temperature.

Figure 1: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Finely grind a small amount of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C per minute) to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample is liquid (T_final). The melting range is T_initial - T_final.

Solubility Determination (Shake-Flask Method)

Rationale: Understanding the solubility profile in various solvents is crucial for reaction setup, purification, and formulation. The shake-flask method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: Add an excess amount of (1-Methyl-1H-benzimidazol-5-yl)boronic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.

  • Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is fundamental to understanding the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological interactions. Potentiometric titration is a precise method for determining pKa.

G Prepare aqueous solution of compound Prepare aqueous solution of compound Calibrate pH meter Calibrate pH meter Prepare aqueous solution of compound->Calibrate pH meter Titrate with standardized acid/base Titrate with standardized acid/base Calibrate pH meter->Titrate with standardized acid/base Record pH vs. Titrant Volume Record pH vs. Titrant Volume Titrate with standardized acid/base->Record pH vs. Titrant Volume Plot titration curve Plot titration curve Record pH vs. Titrant Volume->Plot titration curve Determine equivalence point(s) Determine equivalence point(s) Plot titration curve->Determine equivalence point(s) Calculate pKa at half-equivalence point Calculate pKa at half-equivalence point Determine equivalence point(s)->Calculate pKa at half-equivalence point

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of (1-Methyl-1H-benzimidazol-5-yl)boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Stability and Storage

Proper storage is crucial to maintain the integrity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

  • Storage Conditions: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent degradation.

  • Stability: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines), especially at elevated temperatures. They can also be sensitive to strong oxidizing agents.

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable building block with significant potential in drug discovery and materials science. This guide has synthesized the currently available information on its physical characteristics and provided a comprehensive set of experimental protocols for its full characterization. While a complete experimental dataset is not yet available in the public literature, the methodologies and comparative data presented herein provide a solid foundation for researchers to confidently handle, characterize, and utilize this compound in their work. The elucidation of its precise physical properties through the application of the described protocols will undoubtedly contribute to its broader application and the advancement of the fields in which it is employed.

References

  • ChemBK. (2024). 1-Methyl-1H-benzimidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(10), 7158-7164. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5183. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(4). Retrieved from [Link]

  • Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. Retrieved from [Link]

  • PubChem. (n.d.). B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 1H-1,3-Benzimidazole-5-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4). Retrieved from [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2871. Retrieved from [Link]

  • ProQuest. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Retrieved from [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

  • ResearchGate. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]

  • ResearchGate. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Spectral characterizations and antibacterial effect of 2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

Sources

Exploratory Reactions of 1-Methyl-1H-benzimidazol-5-yl Boronic Acid: A Synthetic Chemist's Guide to Versatile Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its functionalization is key to exploring structure-activity relationships (SAR) and developing novel drug candidates.[4][5] 1-Methyl-1H-benzimidazol-5-yl boronic acid emerges as a highly versatile and valuable building block, enabling the construction of complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the core reactivity of this reagent, focusing on field-proven protocols for Suzuki-Miyaura, Chan-Lam, and related coupling reactions. We delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental design, and address critical parameters such as catalyst selection, reaction conditions, and potential challenges like protodeboronation. This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of the Benzimidazole Boronic Acid Motif

The fusion of a benzene ring with imidazole creates the benzimidazole system, a heterocyclic structure with profound importance in pharmaceutical sciences.[2] Its structural similarity to purine nucleobases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties.[2][4][5]

The introduction of a boronic acid [-B(OH)₂] moiety onto the benzimidazole core, specifically creating 1-methyl-1H-benzimidazol-5-yl boronic acid, transforms it into a powerful synthetic intermediate.[6][7][8] Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] Their stability, low toxicity, and broad functional group tolerance make them ideal for late-stage functionalization in complex syntheses.[6][11]

This guide focuses on the practical application of 1-methyl-1H-benzimidazol-5-yl boronic acid, providing the necessary technical details to harness its synthetic potential.

Physicochemical Properties and Characterization

Before embarking on exploratory reactions, a thorough understanding of the reagent's properties is essential.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[12]
Molecular Weight 175.98 g/mol [12]
Appearance Typically a white to off-white solid
Storage Inert atmosphere, 2-8°C
Purity ≥98% recommended for synthetic applications

Characterization Data (Expected):

  • ¹H NMR: Resonances corresponding to the benzimidazole ring protons, the N-methyl protons, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Distinct signals for the eight carbon atoms in the molecule.

  • Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition, C₈H₁₀BN₂O₂ for the [M+H]⁺ ion.

Foundational Synthesis of the Reagent

The synthesis of 1-methyl-1H-benzimidazol-5-yl boronic acid is a critical first step. A common and reliable method involves the borylation of a halogenated precursor.

Workflow: Synthesis via Lithiation-Borylation

start 5-Bromo-1-methyl-1H-benzimidazole step1 Dissolve in anhydrous THF under Argon start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi dropwise (Lithium-Halogen Exchange) step2->step3 step4 Stir for 1 hour at -78 °C step3->step4 step5 Add Triisopropyl borate [B(O-iPr)₃] (Boron Electrophile Trap) step4->step5 step6 Warm to Room Temperature step5->step6 step7 Aqueous Acidic Workup (e.g., 1M HCl) (Hydrolysis of Borate Ester) step6->step7 product 1-Methyl-1H-benzimidazol-5-yl boronic acid step7->product

Caption: General workflow for the synthesis of the title boronic acid.

Protocol 2.1: Synthesis of 1-Methyl-1H-benzimidazol-5-yl Boronic Acid
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 5-bromo-1-methyl-1H-benzimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise over 20 minutes. The formation of the lithiated species is often indicated by a color change. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -65 °C.

  • Quench & Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1M aqueous HCl.

  • Isolation: Stir the biphasic mixture vigorously for 1 hour. The product often precipitates. Isolate the solid by filtration, wash with cold water and a non-polar solvent (e.g., hexanes), and dry under vacuum.

Expertise & Causality:

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by trace amounts of water. A flame-dried flask and anhydrous solvent are critical.

  • Low Temperature (-78 °C): The lithiated benzimidazole intermediate is unstable at higher temperatures and prone to decomposition. Maintaining a low temperature is essential for achieving a good yield.

  • Borate Ester Choice: Triisopropyl borate is used as the boron source. Its bulky isopropoxy groups help prevent the formation of over-arylated borate "ate" complexes. The resulting borate ester is readily hydrolyzed to the desired boronic acid during the acidic workup.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most important application of aryl boronic acids, forming a C(sp²)-C(sp²) bond between the benzimidazole core and various aryl or vinyl partners.[9][10] The reaction is known for its high functional group tolerance and reliability.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition product_out Ar-Ar' pd0->product_out Product pd2_trans Ar-Pd(II)Ln-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination sub_in Ar-X sub_in->pd2_ox boronate_in Ar'-B(OR)₃⁻ boronate_in->pd2_trans boronic_acid Ar'-B(OH)₂ boronic_acid->boronate_in Activation base Base (e.g., K₂CO₃) base->boronate_in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness through Mechanism: The cycle's key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Activation & Transmetalation: A base activates the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species [Ar'-B(OR)₃]⁻. This complex then transfers its aryl group (Ar') to the palladium center, displacing the halide. This is typically the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Protocol 3.1: Suzuki-Miyaura Coupling with an Aryl Bromide
  • Setup: In a reaction vial, combine 1-methyl-1H-benzimidazol-5-yl boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1.5 mol%) and a ligand like SPhos (3.5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expertise & Causality:

  • Catalyst/Ligand Choice: For simple substrates, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered partners, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed to accelerate both the oxidative addition and reductive elimination steps.[13]

  • Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is essential to form the boronate, which is required for efficient transmetalation. The choice of base can significantly impact the reaction rate and yield.[13]

  • Solvent System: A biphasic solvent system helps to dissolve the organic starting materials and the inorganic base, facilitating the reaction.

C-N Bond Formation: The Chan-Lam Coupling Reaction

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst.[14] It is an excellent complementary reaction to the palladium-catalyzed Buchwald-Hartwig amination.[15]

Mechanistic Considerations

The Chan-Lam coupling is an oxidative process, typically using Cu(II) and atmospheric oxygen as the terminal oxidant.[14]

Chan_Lam cu2 Cu(II)(OAc)₂ intermediate1 Cu(II)-Amine Complex cu2->intermediate1 + R₂NH boronic Ar-B(OH)₂ amine R₂NH intermediate2 Cu(II)-Boronic Acid Complex intermediate1->intermediate2 + Ar-B(OH)₂ intermediate3 Cu(III) Intermediate [Ar-Cu(III)-NR₂] intermediate2->intermediate3 Oxidative Ligand Exchange product Ar-NR₂ intermediate3->product Reductive Elimination cu1 Cu(I) intermediate3->cu1 cu1->cu2 O₂ (air) reox Re-oxidation

Sources

Methodological & Application

The Strategic Application of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole nucleus stands out as a "privileged scaffold".[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The strategic derivatization of this core structure is a cornerstone of many drug discovery programs. (1-Methyl-1H-benzimidazol-5-yl)boronic acid has emerged as a key building block in this endeavor, primarily for its utility in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds, thereby enabling the synthesis of complex biaryl structures with therapeutic potential.[5][6]

This guide provides an in-depth exploration of the use of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[7]
Molecular Weight 175.98 g/mol [7]
Appearance Typically an off-white to pale yellow solidSupplier Data
Purity ≥98% recommended for synthetic applications[8]
Storage Store under an inert atmosphere at 2-8°C[8]

Note on Stability: Heteroaryl boronic acids, including (1-Methyl-1H-benzimidazol-5-yl)boronic acid, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[9] This is often exacerbated by prolonged exposure to acidic or strongly basic conditions and elevated temperatures. Proper storage and careful selection of reaction conditions are therefore critical.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (1-Methyl-1H-benzimidazol-5-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][10] This powerful transformation allows for the formation of a C-C bond between the benzimidazole core and a variety of aryl or heteroaryl halides (or pseudo-halides), paving the way for the synthesis of diverse molecular libraries for biological screening.

Mechanistic Considerations and Causality of Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For heteroaryl boronic acids like ours, the transmetalation step is often rate-limiting and requires careful optimization.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is paramount. For coupling with heteroaryl boronic acids, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed.[11] These ligands promote the formation of a stable and highly active Pd(0) species, which is crucial for the successful oxidative addition of the aryl halide.

  • The Role of the Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases may be necessary to prevent degradation.

  • Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to ensure the solubility of the boronate salt. Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Application Note: Synthesis of a Kinase Inhibitor Precursor

Kinase inhibitors are a major class of targeted cancer therapeutics.[8] Many of these drugs are complex biaryl molecules. The following section outlines a representative application of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in the synthesis of a scaffold relevant to the development of novel kinase inhibitors.

Objective: To synthesize 5-(4-fluorophenyl)-1-methyl-1H-benzimidazole, a key intermediate for further elaboration into potential kinase inhibitors.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_reagents Reagents cluster_conditions Reaction Conditions Boronic_Acid (1-Methyl-1H-benzimidazol-5-yl)boronic acid Reaction_Vessel Suzuki-Miyaura Coupling Boronic_Acid->Reaction_Vessel Aryl_Halide 1-Bromo-4-fluorobenzene Aryl_Halide->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 5-(4-fluorophenyl)-1-methyl-1H-benzimidazole Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of a kinase inhibitor precursor.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific aryl halide and available laboratory equipment.

Materials:

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 equiv)

  • 1-Bromo-4-fluorobenzene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Methyl-1H-benzimidazol-5-yl)boronic acid, 1-bromo-4-fluorobenzene, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Subsequently, add the degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-fluorophenyl)-1-methyl-1H-benzimidazole.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are thoroughly degassed. The addition of a fresh portion of the catalyst may be necessary.

  • Protodeboronation: The presence of the deborylated starting material (1-methyl-1H-benzimidazole) in the crude reaction mixture is an indication of protodeboronation. This can be minimized by using a milder base, shorter reaction times, or by employing the more stable pinacol ester of the boronic acid.

  • Low Yield: Poor yields can result from a variety of factors, including suboptimal reaction temperature, incorrect base or solvent choice, or impure starting materials. Systematic optimization of these parameters is recommended.

Conclusion: A Versatile Tool for Drug Discovery

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable and versatile building block in medicinal chemistry. Its ability to participate in robust and predictable Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures that are at the core of many modern therapeutic agents. A thorough understanding of the underlying reaction mechanism and the factors that influence its outcome is essential for the successful application of this reagent in the synthesis of novel drug candidates. By following the guidelines and protocols outlined in this document, researchers can effectively leverage the synthetic potential of (1-Methyl-1H-benzimidazol-5-yl)boronic acid to accelerate their drug discovery efforts.

References

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available from: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]

  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available from: [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. PharmaTutor. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available from: [Link]

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl )... Chem Rev Lett. Available from: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available from: [Link]

  • Suzuki reaction with different boronic acids. ResearchGate. Available from: [Link]

  • (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid. Aladdin. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available from: [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available from: [Link]

  • 1-Methyl-1H-benzoimidazole-6-boronic acid. PubChem. Available from: [Link]

Sources

applications of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of many kinases.[1] (1-Methyl-1H-benzimidazol-5-yl)boronic acid is a versatile and powerful building block that strategically combines this valuable pharmacophore with a reactive boronic acid handle. This application note provides an in-depth guide for researchers, detailing the strategic advantages and practical applications of this reagent. We present a comprehensive protocol for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry—to facilitate the efficient construction of diverse kinase inhibitor libraries. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to empower researchers in their drug discovery efforts.

Physicochemical Properties & Safe Handling

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a solid at room temperature. Its properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol
Appearance Solid
SMILES Cn1cnc2cc(ccc12)B(O)O
InChI Key ULAHHADVEXVVEN-UHFFFAOYSA-N

Safety & Handling:

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is classified as a hazardous substance.

  • Hazard Codes: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261, P280, P305 + P351 + P338.

Handling Protocol:

  • Always handle this reagent in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[2][3]

  • Avoid inhalation of dust.[4] Avoid contact with skin and eyes.[2]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

  • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[3]

The Strategic Role in Kinase Inhibitor Synthesis

The utility of (1-Methyl-1H-benzimidazol-5-yl)boronic acid stems from the intelligent fusion of two key chemical motifs: the benzimidazole pharmacophore and the boronic acid reactive handle.

  • The Benzimidazole Pharmacophore: The benzimidazole core is an aromatic, bicyclic heterocycle structurally similar to purine. This allows it to act as a versatile hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of many kinases, a common mechanism for achieving potent inhibition.[1][6] Its rigid structure provides a stable anchor from which to explore further interactions with the target protein.

  • The Boronic Acid Reactive Handle: The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] It serves as a highly efficient and functional-group-tolerant "handle" for covalently linking the benzimidazole core to other aryl or heteroaryl fragments. This modularity allows for the rapid generation of large libraries of compounds, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Caption: Figure 1: Strategic Components of the Reagent.

Application Example: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for treating B-cell malignancies and autoimmune diseases.[8][9] Many potent BTK inhibitors feature a central heterocyclic core linked to various aryl groups. The following protocol details the synthesis of a key intermediate using (1-Methyl-1H-benzimidazol-5-yl)boronic acid and a representative coupling partner, 2-amino-5-bromopyrazine, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme & Mechanism

The reaction proceeds via a palladium-catalyzed cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond.

  • Transmetalation: The organic moiety from the base-activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst.[10]

Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 Ar¹-Pd(II)L₂-Br (Palladacycle) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_bromide Ar¹-Br (e.g., 5-Bromopyrazin-2-amine) aryl_bromide->oxidative_addition boronic_acid Ar²-B(OH)₂ (1-Methyl-1H-benzimidazol-5-yl)boronic acid + Base boronic_acid->transmetalation

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

Synthesis of 5-(1-Methyl-1H-benzimidazol-5-yl)pyrazin-2-amine

This protocol is a representative method. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

Materials and Reagents
  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 eq, e.g., 176 mg, 1.0 mmol)

  • 5-Bromopyrazin-2-amine (1.2 eq, e.g., 209 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%, e.g., 4.5 mg, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%, e.g., 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 eq, e.g., 424 mg, 2.0 mmol)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Water, degassed (e.g., 2 mL)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 eq), 5-Bromopyrazin-2-amine (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step.

    • Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be readily oxidized, inhibiting or halting the reaction.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for another 15-20 minutes.

    • Rationale: Solvents can contain dissolved oxygen. This second degassing step ensures the reaction environment is thoroughly deoxygenated before the catalyst is introduced.

  • Catalyst Premixing (Optional but Recommended): In a separate small vial under inert gas, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in a small amount of the reaction solvent (~0.5 mL).

    • Rationale: SPhos is a bulky electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions, especially with heterocyclic substrates.[12]

  • Catalyst Addition: Add the catalyst mixture (or the solids directly if not premixing) to the main reaction flask under a positive flow of inert gas.

  • Reaction: Place the condenser on the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to yield the pure product.

Representative Data & Troubleshooting

The following table summarizes typical conditions for Suzuki couplings involving benzimidazole derivatives, which can serve as a starting point for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylbromidePd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[11]
24-MethoxyphenylbromidePdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90[11]
33-BromothiophenePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9510-15Moderate to Excellent
42-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-AmylOH1106-12Good to Excellent

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inefficient degassing (catalyst poisoning) - Inactive catalyst or reagents - Insufficiently strong base- Ensure thorough degassing with high-purity inert gas. - Use fresh, high-quality reagents and catalyst. - Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[7]
Boronic Acid Homocoupling - Presence of oxygen - Catalyst system favors homocoupling- Improve degassing procedure rigorously. - Screen different palladium catalysts and ligands.
Decomposition of Starting Material - Reaction temperature is too high - Substrate is base-sensitive- Lower the reaction temperature and extend the reaction time. - Use a milder base like K₂CO₃ or KF.

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a high-value, strategic building block for the synthesis of kinase inhibitors. Its benzimidazole core serves as a proven pharmacophore, while the boronic acid moiety provides a reliable handle for synthetic diversification via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented here offer a solid foundation for medicinal chemists and drug discovery scientists to leverage this reagent, accelerating the development of novel therapeutics targeting the kinome.

References

  • Keri, R. S., et al. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design. [Link]

  • Pattar, S. C., et al. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases. [Link]

  • Lainchbury, M., et al. Benzimidazole boronic acid derivatives as PI3 kinase inhibitors.
  • Stuart, D. D., et al. Compounds and compositions as kinase inhibitors.
  • Saikia, P. & D. K. Dutta. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

  • Czardybon, W., et al. Benzimidazole derivatives as Kinase Inhibitors. PubChem, Patent US-9388192-B2. [Link]

  • De Savi, C., et al. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • Alaqeel, S. I. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Sen, P., et al. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System... ResearchGate. [Link]

  • Mainolfi, N., et al. Compounds and compositions as kinase inhibitors.
  • Al-Hujaily, E. M., et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]

  • Mata, E. G., et al. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]

  • Zhang, Y., et al. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Karuvalam, R. P., et al. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Starova, A. A., et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Wang, A., et al. Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhuo, J., et al. Imidazotriazines and imidazopyrimidines as kinase inhibitors. PubChem, Patent US-7767675-B2. [Link]

  • Cazzaniga, M., et al. α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ali, M., et al. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. [Link]

  • Montanari, D. & G. Rastelli. The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]

  • Lee, H. J., et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports. [Link]

Sources

Application Notes and Protocols: (1-Methyl-1H-benzimidazol-5-yl)boronic Acid as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a key building block for the synthesis of advanced organic electronic materials. We present detailed, field-proven protocols for its synthesis and subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the strategic design and practical execution of synthetic routes toward novel hole-transporting and electron-transporting materials.

Introduction: The Benzimidazole Moiety in Organic Electronics

Benzimidazole derivatives are a cornerstone in the design of materials for organic electronics, owing to their unique combination of properties.[1][2][3] The inherent electron-deficient nature of the imidazole ring provides excellent electron-transporting capabilities, while the fused benzene ring offers a rigid, planar structure conducive to π-π stacking, which is essential for efficient charge transport.[1] This structural motif imparts high thermal stability and strong fluorescence, making benzimidazole-based compounds suitable for a wide range of applications, including:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transporting materials (ETMs), host materials, and blue light-emitting materials.[1][4]

  • Perovskite Solar Cells: As efficient hole-transporting materials (HTMs).[5]

  • Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[6]

The ability to functionalize the benzimidazole core allows for the fine-tuning of its electronic properties.[7] The introduction of a methyl group at the N-1 position, as in (1-Methyl-1H-benzimidazol-5-yl)boronic acid, enhances solubility in common organic solvents and can influence the molecular packing in the solid state, which in turn affects charge mobility. The boronic acid functionality at the 5-position provides a versatile handle for the construction of larger, conjugated systems through powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[8]

Synthesis of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid Pinacol Ester

The synthesis of the target boronic acid is most effectively achieved via a two-step process, starting from commercially available 4-bromo-2-nitroaniline. The first step involves the formation of the methylated benzimidazole ring, followed by a Miyaura borylation to install the boronic acid pinacol ester.

Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 5-Bromo-1-methyl-1H-benzimidazole cluster_1 Step 2: Miyaura Borylation A 4-Bromo-2-nitroaniline B Reduction (e.g., SnCl2, HCl) A->B C 4-Bromo-1,2-phenylenediamine B->C D Cyclization (Trimethyl orthoformate, HCl) C->D E 5-Bromo-1H-benzimidazole D->E F Methylation (e.g., CH3I, K2CO3) E->F G 5-Bromo-1-methyl-1H-benzimidazole F->G H 5-Bromo-1-methyl-1H-benzimidazole I Pd-catalyzed Borylation (B2pin2, KOAc, PdCl2(dppf)) H->I J (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester I->J

Caption: Synthetic workflow for (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester.

Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-benzimidazole

This protocol details the synthesis of the key precursor, 5-bromo-1-methyl-1H-benzimidazole, from 4-bromo-1,2-phenylenediamine.

Materials:

Reagent/SolventM.W.Quantity (mmol)Mass/Volume
4-Bromo-1,2-phenylenediamine187.04163.0 g
Trimethyl orthoformate106.12-44 mL
Concentrated HCl36.46-1.5 mL
N,N-Dimethylformamide (DMF)73.09-22 mL
Methyl Iodide141.94181.12 mL (2.56 g)
Potassium Carbonate (K₂CO₃)138.21324.42 g
Ethyl Acetate88.11-As needed
Deionized Water18.02-As needed
Saturated NaHCO₃ solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Cyclization to form 5-Bromo-1H-benzimidazole:

    • To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).

    • Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with deionized water (200 mL) and adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid. The product is often used in the next step without further purification.[5]

  • N-Methylation:

    • Dissolve the crude 5-bromo-1H-benzimidazole in DMF (50 mL).

    • Add potassium carbonate (4.42 g, 32 mmol) to the solution.

    • Add methyl iodide (1.12 mL, 18 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 5-bromo-1-methyl-1H-benzimidazole.

Protocol 2: Miyaura Borylation

This protocol describes the conversion of the bromo-benzimidazole intermediate to the corresponding boronic acid pinacol ester.

Materials:

Reagent/SolventM.W.Quantity (mmol)Mass/Volume
5-Bromo-1-methyl-1H-benzimidazole211.0551.05 g
Bis(pinacolato)diboron (B₂pin₂)253.9461.52 g
Potassium Acetate (KOAc)98.14151.47 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))731.70.15110 mg
1,4-Dioxane (anhydrous)88.11-50 mL
Ethyl Acetate88.11-As needed
Hexanes--As needed

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1-methyl-1H-benzimidazole (1.05 g, 5 mmol), bis(pinacolato)diboron (1.52 g, 6 mmol), potassium acetate (1.47 g, 15 mmol), and PdCl₂(dppf) (110 mg, 0.15 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.[9]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized boronic acid ester is a versatile coupling partner for the construction of advanced organic electronic materials. Here, we provide a representative protocol for the synthesis of a hole-transporting material by coupling the benzimidazole boronic ester with a triphenylamine (TPA) core.

Workflow for Suzuki-Miyaura Coupling

G A (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) A->C B N,N-Bis(4-bromophenyl)aniline B->C D 4-(1-Methyl-1H-benzimidazol-5-yl)-N,N-diphenylaniline C->D

Caption: Suzuki coupling of the boronic ester with a diaryl-brominated TPA derivative.

Protocol 3: Synthesis of 4-(1-Methyl-1H-benzimidazol-5-yl)-N,N-diphenylaniline

Materials:

Reagent/SolventM.W.Quantity (mmol)Mass/Volume
(1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester258.131.2310 mg
4-Bromo-N,N-diphenylaniline324.221.0324 mg
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
Toluene92.14-15 mL
Deionized Water18.02-5 mL
Ethyl Acetate88.11-As needed
Brine--As needed

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, combine (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester (310 mg, 1.2 mmol), 4-bromo-N,N-diphenylaniline (324 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Add toluene (15 mL) and deionized water (5 mL).

  • Reaction Execution:

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours.[10]

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the final product, 4-(1-Methyl-1H-benzimidazol-5-yl)-N,N-diphenylaniline.

Data Presentation: Representative Characterization

The following tables summarize the expected characterization data for the key intermediate and the final product. Actual results may vary based on experimental conditions and purity.

Table 1: Representative Data for (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.9-7.5 (m, 3H, Ar-H), 3.8 (s, 3H, N-CH₃), 1.3 (s, 12H, pinacol-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145-135 (Ar-C), 125-110 (Ar-C), 84 (pinacol C-O), 31 (N-CH₃), 25 (pinacol-CH₃)
Mass Spec (ESI+) m/z: 259.16 [M+H]⁺

Table 2: Representative Data for 4-(1-Methyl-1H-benzimidazol-5-yl)-N,N-diphenylaniline

AnalysisPropertyExpected Value
Physical AppearanceLight yellow solid
Melting Point>200 °C
Spectroscopic ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-7.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-110 (Ar-C), 31 (N-CH₃)
Mass Spec (ESI+) m/z: 376.18 [M+H]⁺
Electrochemical HOMO Level~ -5.1 eV
LUMO Level~ -2.2 eV
Optical UV-Vis Abs. (λmax)~350-380 nm (in solution)
Photoluminescence (λem)~430-460 nm (in solution)

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its synthesis from readily available starting materials is straightforward, and its application in Suzuki-Miyaura cross-coupling reactions allows for the facile incorporation of the electronically advantageous benzimidazole moiety into larger conjugated systems. The protocols provided herein offer a reliable and reproducible pathway for the synthesis and utilization of this compound, enabling researchers to explore novel materials with tailored properties for applications in OLEDs, solar cells, and other organic electronic devices.

References

  • Tingare, Y. S., et al. (2022). Benzimidazole Based Hole-Transporting Materials for High-performance Inverted Perovskite Solar Cells. Advanced Functional Materials, 32(33), 2201933. Available at: [Link]

  • Chiu, T.-L., et al. (2014). Novel Benzimidazole Derivatives as Electron-Transporting Type Host To Achieve Highly Efficient Sky-Blue Phosphorescent Organic Light-Emitting Diode (PHOLED) Device. Organic Letters, 16(13), 3548-3551. Available at: [Link]

  • Mamada, M., Pérez-Bolívar, C., & Anzenbacher, P., Jr. (2011). Green synthesis of polycyclic benzimidazole derivatives and organic semiconductors. Organic Letters, 13(18), 4882–4885. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. Available at: [Link]

  • Mamada, M., Pérez-Bolívar, C., & Anzenbacher, P., Jr. (2011). Green synthesis of polycyclic benzimidazole derivatives and organic semiconductors. Organic Letters, 13(18), 4882–4885. Available at: [Link]

  • Wang, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33865. Available at: [Link]

Sources

Application Note & Protocol Guide: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 1-Methyl-1H-benzimidazol-5-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Benzimidazole Scaffolds

The benzimidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including antiviral and anticancer properties.[1] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for carbon-carbon bond formation, enabling the modular synthesis of complex biaryl structures essential for drug discovery.[2][3][4]

However, the application of this powerful reaction to nitrogen-rich heteroaromatic substrates like 1-methyl-1H-benzimidazol-5-yl boronic acid is not trivial. Several key challenges can impede reaction efficiency:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the benzimidazole ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[2][5]

  • Protodeboronation: The carbon-boron bond of the heteroaryl boronic acid is susceptible to cleavage, particularly under basic aqueous conditions, resulting in the formation of the corresponding (and undesired) protonated benzimidazole.[2][6][7]

  • Competitive Transmetalation: The rate of transmetalation, a critical step in the catalytic cycle, can be sluggish for some heteroaryl boronic acids, allowing side reactions to dominate.[2]

This guide provides a comprehensive framework for navigating these challenges through rational palladium catalyst selection, detailed experimental protocols, and troubleshooting strategies tailored for researchers and drug development professionals.

The Core Principle: Rational Catalyst System Design

A successful Suzuki-Miyaura coupling is dictated by the synergistic interplay of the palladium source, the ligand, the base, and the solvent. For a challenging substrate like a benzimidazole boronic acid, the choice of the palladium precatalyst and, most critically, the ancillary ligand is paramount.

The Palladium Source: From Simple Salts to Advanced Precatalysts

The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species. This is typically generated in situ from a more stable Palladium(II) precatalyst.

  • Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): While widely used, these sources can require specific activation conditions, and the formation of the active Pd(0)Lₙ species can be inconsistent.

  • Buchwald Precatalysts (e.g., XPhos Pd G3/G4, SPhos Pd G2): These are highly recommended for challenging couplings.[5] They are air- and moisture-stable complexes that rapidly and quantitatively generate the active monoligated Pd(0) species under the reaction conditions.[8][9] This ensures a high concentration of the active catalyst from the outset, often leading to faster reaction times, lower catalyst loadings, and higher yields, which is crucial for minimizing the lifetime of the unstable boronic acid in the reaction mixture.[7][9]

The Ligand: The Architect of Reactivity

The ligand is the single most important variable in overcoming the challenges posed by benzimidazole substrates. The goal is to use a ligand that accelerates the desired catalytic cycle, making it kinetically favored over catalyst inhibition and protodeboronation pathways.

For this class of substrate, electron-rich and sterically hindered monodentate biaryl phosphine ligands are the undisputed champions.[5][10][11]

  • Steric Bulk (e.g., XPhos, SPhos, RuPhos): The large steric footprint of these ligands (like the dicyclohexylphosphino or di-tert-butylphosphino groups) serves two purposes. First, it promotes the final, product-forming reductive elimination step of the catalytic cycle. Second, and crucially for this substrate, it sterically disfavors the binding of the benzimidazole nitrogen to the palladium center, thus preventing catalyst inhibition.[5]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) complex.

Using less bulky ligands like triphenylphosphine (PPh₃) is often insufficient, leading to low yields due to catalyst deactivation.

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the target coupling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experiment & Analysis cluster_2 Phase 3: Optimization Start Substrate: 1-Methyl-1H-benzimidazol-5-yl Boronic Acid + Aryl Halide Rec_Ligand Select Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., XPhos, SPhos) Start->Rec_Ligand Rec_Pd Select Robust Pd Precatalyst (e.g., XPhos Pd G3/G4) Rec_Ligand->Rec_Pd Rec_Base Select Moderate, Non-Hydrolytic Base (e.g., K₃PO₄, K₂CO₃) Rec_Pd->Rec_Base Rec_Solvent Choose Anhydrous/Aqueous Solvent System (e.g., Dioxane/H₂O, THF) Rec_Base->Rec_Solvent Run_Rxn Run Small-Scale Reaction (e.g., 80-100 °C, 12-24h) Rec_Solvent->Run_Rxn Analyze Analyze Outcome (TLC, LC-MS, NMR) Run_Rxn->Analyze Decision Result? Analyze->Decision Success High Yield: Proceed to Scale-Up Decision->Success >70% Yield Troubleshoot Low Yield / Side Products: Enter Troubleshooting Protocol Decision->Troubleshoot <70% Yield Suzuki_Cycle cluster_info Key Intermediates Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd(0)L Ar-Ar' (Product)

Sources

Application Notes and Protocols for Chan-Lam Coupling with (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chan-Lam Coupling in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the efficient construction of carbon-heteroatom bonds is a cornerstone of molecular design. The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the formation of C-N and C-O bonds, offering a compelling alternative to other cross-coupling methodologies like the Buchwald-Hartwig amination.[1] One of its key advantages lies in its generally milder reaction conditions, often utilizing atmospheric oxygen as the oxidant and proceeding at room temperature, which enhances its functional group tolerance and broadens its applicability.[1][2] This copper-catalyzed reaction facilitates the coupling of boronic acids with a wide array of N-H and O-H containing nucleophiles, including amines, amides, phenols, and heterocycles.[1]

The 1-methyl-1H-benzimidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to directly couple this fragment to various molecular entities via its corresponding boronic acid, (1-Methyl-1H-benzimidazol-5-yl)boronic acid, opens up a direct and modular route to novel chemical entities with significant therapeutic potential. This application note provides a detailed experimental procedure for the Chan-Lam coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid with a representative amine nucleophile, offering insights into reaction optimization and practical execution for researchers in drug discovery and synthetic chemistry.

The Mechanism of Chan-Lam Coupling: A Copper-Catalyzed Oxidative Cross-Coupling

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper catalyst, which is believed to cycle between the Cu(I) and Cu(III) oxidation states. While the precise mechanism can be influenced by the specific substrates, ligands, and reaction conditions, a generally accepted pathway is illustrated below.[1]

The catalytic cycle is initiated by the coordination of the amine or alcohol nucleophile to the Cu(II) catalyst. Subsequent transmetalation with the boronic acid forms a copper-aryl intermediate. This intermediate can then undergo reductive elimination to furnish the desired C-N or C-O bond and a Cu(I) species. The catalytic cycle is completed by the oxidation of Cu(I) back to the active Cu(II) state, often by atmospheric oxygen.[1]

chan_lam_mechanism cluster_reactants Reactants CuII Cu(II) Catalyst CuII_N Cu(II)-Nucleophile Complex CuII->CuII_N CuIII_Ar_N Cu(III)-Aryl-Nucleophile Intermediate CuII_N->CuIII_Ar_N Product Ar-Nuc Product CuIII_Ar_N->Product Reductive Elimination CuI Cu(I) Species CuI->CuII Oxidation (O2) Product->CuI R-NH2 R-NH2 (Amine) R-NH2->CuII Coordination Ar-B(OH)2 (1-Methyl-1H-benzimidazol-5-yl)boronic acid Ar-B(OH)2->CuII_N Transmetalation

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Experimental Protocol: N-Arylation of a Primary Amine with (1-Methyl-1H-benzimidazol-5-yl)boronic acid

This protocol details a general procedure for the Chan-Lam coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid with a generic primary amine. The conditions are based on established procedures for the N-arylation of amines with heteroaromatic boronic acids and are a good starting point for optimization.[3][4][5]

Materials and Reagents
  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid

  • Primary amine of choice

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base (e.g., pyridine, K₂CO₃)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Molecular sieves (4 Å), optional but recommended

  • Reaction vessel (e.g., round-bottom flask or screw-cap vial)

  • Magnetic stirrer and stir bar

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Chan-Lam coupling reaction.

experimental_workflow start Start reagents Combine (1-Methyl-1H-benzimidazol-5-yl)boronic acid, amine, Cu(OAc)2, and base in solvent start->reagents stir Stir at room temperature (or heat if necessary) reagents->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor workup Aqueous workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Chan-Lam coupling.

Step-by-Step Protocol:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 equiv).

  • Add the primary amine (1.2 equiv) to the reaction vessel.

  • Add copper(II) acetate (Cu(OAc)₂, 0.1-0.2 equiv).

  • Add the base, for example, triethylamine (2.0 equiv).

  • Add the anhydrous solvent (e.g., methanol or dichloromethane) to achieve a suitable concentration (typically 0.1-0.5 M). If using molecular sieves to ensure anhydrous conditions, add them at this stage.

  • Stir the reaction mixture vigorously at room temperature and open to the air. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the amine.

  • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be applied.

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine to remove the copper catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Summary and Optimization Parameters

The following table provides a starting point for the reaction conditions and highlights key parameters for optimization.

ParameterRecommended Starting ConditionRange for OptimizationRationale and Notes
Boronic Acid 1.0 equiv-The limiting reagent.
Amine/Phenol 1.2 equiv1.0 - 2.0 equivA slight excess of the nucleophile can drive the reaction to completion.
Copper Catalyst Cu(OAc)₂ (0.1 equiv)0.05 - 1.0 equivOther copper sources like CuCl₂, CuSO₄ can also be effective.[2]
Base Triethylamine (2.0 equiv)1.5 - 3.0 equivPyridine, K₂CO₃, or other non-nucleophilic bases can be used.[2]
Solvent Methanol or DCMDioxane, THF, AcetonitrileThe choice of solvent can significantly impact reaction rate and yield.
Temperature Room TemperatureRT - 80 °CMany Chan-Lam couplings proceed well at ambient temperature.[1]
Atmosphere Air (open flask)Air or O₂Atmospheric oxygen is typically sufficient as the terminal oxidant.[1]

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, changing the solvent, or using a different base. The choice of ligand can also be crucial in more challenging cases. While many Chan-Lam reactions are ligandless, the addition of a ligand like pyridine or a phenanthroline derivative can sometimes improve yields.[6]

  • Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This can sometimes be minimized by carefully controlling the reaction temperature and stoichiometry. Protodeboronation (loss of the boronic acid group) can also occur, particularly in the presence of water. Using anhydrous solvents and molecular sieves can mitigate this.

  • Purification: The copper catalyst and salts formed during the reaction are typically removed by an aqueous workup. However, residual copper can sometimes co-elute with the product during chromatography. A wash with a dilute aqueous solution of ammonia or EDTA can help to remove stubborn copper impurities.

Conclusion

The Chan-Lam coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid offers a direct and efficient method for the synthesis of novel N-aryl benzimidazoles, which are of significant interest in drug discovery. The protocol outlined in this application note provides a robust starting point for researchers. By understanding the reaction mechanism and key optimization parameters, scientists can effectively leverage this powerful transformation to accelerate their research and development efforts.

References

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Lam, P. Y. S., Vincent, G., Bonne, D., & Clark, C. G. (2010). Copper-Promoted Carbon–Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. In Boronic Acids (pp. 1-12). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Roy, D., & Gopishetty, S. (2020). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Asian Journal of Organic Chemistry, 9(11), 1739-1767. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Boden, G., et al. (2019). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. University of Bristol. [Link]

  • Chen, J.-Q., Liu, X., Guo, J., & Dong, Z.-B. (2020). A Chemoselective and Desulfurative Chan–Lam Coupling: C–N Bond Formation between Benzimidazoline-2-Thiones and Arylboronic Acids. European Journal of Organic Chemistry, 2020(12), 1805-1813. [Link]

  • Rao, K. S., & Wu, T.-S. (2012). Chan–Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]

  • Watson, A. J. B., & Vantourout, J. C. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]

  • Chen, J.-Q., Wu, D., & Dong, Z.-B. (2020). A Chemoselective and Desulfurative Chan–Lam Coupling: C–N Bond Formation between Benzimidazoline-2-Thiones and Arylboronic Acids. European Journal of Organic Chemistry, 2020(12), 1805-1813. [Link]

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). A Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles and Amines with Arylboronic Acids at Room Temperature. The Journal of Organic Chemistry, 74(5), 2200–2202. [Link]

  • Koley, D., et al. (2016). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 2(10), 689-699. [Link]

  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019–2022. [Link]

  • Jia, W., et al. (2022). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 27(19), 6649. [Link]

  • Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling Reactions of 2-Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae. ACS Omega, 7(33), 28863-28872. [Link]

  • Gonda, Z., & Novák, Z. (2011). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. Catalysis Letters, 141(8), 1147-1151. [Link]

  • Xia, M., & Chen, Z. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]

  • Chen, Z., & Xia, M. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]

  • Chen, Z., & Xia, M. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]

  • Wang, D., & Ding, K. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980-5983. [Link]

  • Neto, B. A. D., & da Silva, A. C. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Taha, M., et al. (2021). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 14(1), 102893. [Link]

Sources

Application Notes & Protocols: The Use of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Boronic Acids in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low, yet efficient, affinity.[3] These initial "hits" serve as high-quality starting points for a more rational and efficient optimization process, ultimately leading to potent and selective drug candidates.[2][4] This approach is particularly effective for tackling challenging targets like protein-protein interactions.[1][4]

Within the diverse chemical space of fragment libraries, boronic acids have emerged as a privileged class of compounds. Their utility stems from the unique properties of the boronic acid moiety (-B(OH)₂). This group is a Lewis acid that can form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[5][6][7] This transient covalent interaction can provide a significant affinity boost, making even weak binders detectable by various biophysical methods.[][9]

This guide focuses on a specific, high-value fragment: (1-Methyl-1H-benzimidazol-5-yl)boronic acid .

PropertyValueSignificance for FBDD
Molecular Formula C₈H₉BN₂O₂Adheres to "Rule of Three"
Molecular Weight 175.98 g/mol [10]Adheres to "Rule of Three"
Scaffold BenzimidazoleA well-established pharmacophore in medicinal chemistry, known for diverse biological activities and its ability to engage in hydrogen bonding and π-stacking interactions.[11][12][13]
Key Functional Groups N1-Methyl Group: Blocks a hydrogen bond donor site, providing a specific interaction profile and potentially improving metabolic stability. C5-Boronic Acid: Acts as the primary "warhead" for forming reversible covalent bonds or as a potent hydrogen bond donor/acceptor, providing a defined vector for interaction with the target.[7]

The combination of the benzimidazole core with the strategically placed boronic acid makes this fragment an exceptional tool for probing protein binding sites and initiating a successful FBDD campaign.

A Typical FBDD Workflow: From Fragment to Lead

The journey from an initial fragment hit to a lead compound is a multi-stage process heavily reliant on biophysical techniques and structural biology. The goal is to validate the initial weak interaction and then rationally build upon the fragment's core to enhance affinity and develop drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation A Fragment Library (incl. (1-Methyl-1H-benzimidazol-5-yl)boronic acid) B Primary Screen (e.g., DSF, SPR) A->B High Concentration Screening C Orthogonal Screen (e.g., NMR, ITC) B->C Identify Initial Hits D Affinity & Kinetics (SPR Dose-Response) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Guided Design E->F Binding Mode Confirmed G Synthesis of Analogs F->G H SAR Exploration G->H I Lead Compound H->I

Caption: A typical Fragment-Based Drug Discovery workflow.

PART 1: PRIMARY SCREENING PROTOCOLS

The objective of the primary screen is to rapidly identify fragments from a library that interact with the target protein. Given the inherently weak affinity of fragments, highly sensitive biophysical techniques are essential.[14][15]

Method 1: Differential Scanning Fluorimetry (DSF)

Scientific Rationale: DSF, or Thermal Shift Assay, operates on the principle that the binding of a ligand stabilizes the tertiary structure of a protein. This stabilization results in an increase in the protein's melting temperature (Tm). By monitoring the unfolding of the protein in the presence of a fluorescent dye as temperature increases, a shift in Tm (ΔTm) upon fragment binding serves as a robust indicator of a hit.[16]

Detailed Protocol:

  • Protein Preparation: Prepare a solution of the purified target protein at a concentration of 2-5 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability and minimal interference with the assay.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of (1-Methyl-1H-benzimidazol-5-yl)boronic acid and other library fragments in 100% DMSO.

    • Create an intermediate working plate by diluting the fragments to 10 mM in the DSF buffer.

  • Assay Plate Preparation:

    • In a 96-well or 384-well PCR plate, add 19 µL of the protein solution to each well.

    • Add 1 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:500 in buffer) to each well. Mix gently.

  • Fragment Addition: Add 1 µL from the 10 mM fragment working plate to the appropriate wells for a final fragment concentration of 100-500 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Execute a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is determined from the midpoint of the sigmoidal unfolding curve. A hit is typically classified as a fragment that induces a ΔTm of ≥ 2-3 standard deviations above the mean of the DMSO controls.

Hypothetical DSF Screening Data:

Fragment IDConcentration (µM)Tm (°C)ΔTm (°C) vs. ControlHit Status
DMSO Control1%52.30.0-
Fragment X20052.50.2No
(1-Methyl-1H-benzimidazol-5-yl)boronic acid 200 55.8 3.5 Hit
Fragment Y20052.1-0.2No
Method 2: Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[14] A target protein is immobilized on the chip, and when a fragment from a flowing solution binds to it, the accumulation of mass at the surface causes a measurable change in the SPR signal (measured in Response Units, RU). This allows for real-time detection of binding events.[17][18][19]

Detailed Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level to maximize signal while avoiding mass transport limitations.

  • Fragment Preparation: Prepare solutions of all fragments, including (1-Methyl-1H-benzimidazol-5-yl)boronic acid, at a single high concentration (e.g., 200 µM) in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO).

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the immobilized target surface and a reference flow cell (for background subtraction) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase where only running buffer flows over the surface.

    • A short regeneration pulse may be used between cycles if necessary.

  • Data Analysis: After subtracting the reference channel signal, measure the binding response at equilibrium (Req) or near the end of the injection. Fragments that produce a signal significantly above the baseline noise and buffer-only controls are considered primary hits.

PART 2: HIT VALIDATION AND CHARACTERIZATION

A primary hit is not a confirmed binder. It is crucial to use orthogonal (technically distinct) methods to eliminate false positives and to quantify the binding interaction.[16]

Method 1: SPR for Affinity and Kinetics Determination

Scientific Rationale: Once a hit is identified, SPR can be used in a more quantitative manner to determine its binding affinity (Equilibrium Dissociation Constant, KD) and kinetic parameters (association rate constant, ka; dissociation rate constant, kd). This is achieved by injecting a range of fragment concentrations and fitting the resulting binding curves to a kinetic model.[17][20]

Detailed Protocol:

  • Chip and Protein: Use the same immobilized target chip as in the primary screen.

  • Fragment Preparation: Prepare a serial dilution of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in SPR running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., from 1 µM to 1000 µM).

  • Affinity Measurement:

    • Inject each concentration of the fragment, from lowest to highest, over the target and reference surfaces. Include several buffer-only injections for double referencing.

    • Record the association and dissociation phases for each injection.

  • Data Analysis:

    • Process the data by subtracting the reference and buffer signals.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield values for ka, kd, and KD (where KD = kd/ka).

Hypothetical SPR Affinity Data:

Fragmentka (1/Ms)kd (1/s)KD (µM)
(1-Methyl-1H-benzimidazol-5-yl)boronic acid 1.5 x 10³0.45300
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is an exceptionally powerful tool in FBDD because it can unambiguously confirm binding in solution, determine affinity, and provide structural information about the binding site.[21][22][23] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting the weak interactions typical of fragments.[21] In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand via spin diffusion. By subtracting a spectrum where the protein is not saturated, the resulting difference spectrum shows signals only from the fragment that was bound to the protein.

Detailed Protocol (STD-NMR):

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1-2 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

  • Acquisition:

    • Acquire a standard 1D proton reference spectrum.

    • Acquire the "on-resonance" spectrum by selectively saturating a region where only protein resonances appear (e.g., -1 ppm).

    • Acquire the "off-resonance" spectrum by applying the saturation pulse to a region where no protein or ligand signals are present (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of (1-Methyl-1H-benzimidazol-5-yl)boronic acid confirms that it binds to the target protein. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein surface.

Method 3: X-ray Crystallography

Scientific Rationale: X-ray crystallography is the definitive method for hit validation, providing a high-resolution, three-dimensional picture of how the fragment binds to the protein.[14][24] This structural information is invaluable for understanding the key interactions and provides a clear roadmap for the subsequent hit-to-lead optimization phase.[5][25]

Detailed Protocol:

  • Protein Crystallization: Screen for and optimize conditions to grow high-quality crystals of the target protein.

  • Fragment Introduction:

    • Soaking: Transfer the grown protein crystals into a solution of the crystallization buffer supplemented with a high concentration (e.g., 1-10 mM) of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. Allow to incubate for a period of hours to days.

    • Co-crystallization: Alternatively, add the fragment to the protein solution before setting up the crystallization trials.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. The resulting electron density map will reveal the precise location, orientation, and conformation of the bound fragment, including any covalent bonds formed between the boronic acid and protein residues.[25][26]

Covalent_Interaction cluster_protein Protein Active Site cluster_fragment Fragment Serine Serine Residue (Side Chain) BoronicAcid (1-Methyl-1H-benzimidazol-5-yl)boronic acid -B(OH)₂ BoronicAcid->Serine Reversible Covalent Bond Formation (Tetrahedral Adduct) Hit_To_Lead cluster_0 Structure-Guided Growth A Initial Hit (1-Methyl-1H-benzimidazol-5-yl)boronic acid KD = 300 µM B Analog 1 (Modification at C2) KD = 50 µM A->B Explore C2 vector C Analog 2 (Modification at C7) KD = 15 µM A->C Explore C7 vector D Optimized Lead (Combined Modifications) KD = 0.1 µM B->D Synthesize improved analogs C->D Synthesize improved analogs

Sources

Application Notes and Protocols for the Functionalization of Heterocyples with (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Heterocycle Functionalization in Modern Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents with diverse biological activities, including but not limited to antiviral, anticancer, and antimicrobial properties.[1] The strategic modification of this core, and other heterocyclic systems, is a critical endeavor in the quest for novel and more effective drug candidates. Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds.[2][3] This protocol provides a detailed guide for the functionalization of various heterocyclic systems utilizing (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a key building block for introducing the benzimidazole moiety.[4]

The Suzuki-Miyaura reaction's appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][5] However, the use of heteroaryl boronic acids, particularly those containing nitrogen, can present unique challenges. These challenges include the potential for catalyst inhibition by the Lewis basic nitrogen atoms and the propensity for protodeboronation, a significant side reaction where the carbon-boron bond is cleaved.[6][7] This guide will address these challenges by providing optimized protocols and explaining the rationale behind the selection of catalysts, ligands, bases, and solvent systems to ensure successful and reproducible outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the heterocyclic substrate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (in this case, (1-Methyl-1H-benzimidazol-5-yl)boronic acid) reacts with the Pd(II) complex. A base is crucial in this step to activate the boronic acid, typically by forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

The choice of each reaction component is critical to navigate the potential pitfalls associated with heteroaryl substrates and achieve high yields of the desired functionalized heterocycle.

Visualizing the Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Heterocyclic Halide, (1-Methyl-1H-benzimidazol-5-yl)boronic acid, and Base Catalyst Add Palladium Precatalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas Reaction Mixture (e.g., N2/Ar sparging) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-120 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields for Suzuki Reactions with (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (1-Methyl-1H-benzimidazol-5-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet valuable, building block. Nitrogen-containing heteroaryl boronic acids, like the one in focus, are known to be challenging substrates due to their unique electronic properties and potential for side reactions.[1][2][3] This guide provides in-depth troubleshooting advice, proven protocols, and the scientific rationale behind our recommendations to help you achieve higher yields and cleaner reaction profiles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles. Before diving into complex optimization, ensure these fundamental parameters are correctly addressed.

Q1: My reaction shows no product formation at all. What are the first things to check?

A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components or the reaction environment. Systematically verify the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4] If you are using an older bottle of catalyst, consider using a fresh batch or a more robust, air-stable precatalyst.[4]

  • Inert Atmosphere: Oxygen can lead to both the homocoupling of the boronic acid and decomposition of the palladium catalyst.[4] Ensure your solvent is properly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.

  • Reagent Integrity: (1-Methyl-1H-benzimidazol-5-yl)boronic acid, like many heteroaryl boronic acids, can be susceptible to degradation over time. Verify its purity. If in doubt, consider converting it to a more stable boronate ester, such as a pinacol ester, for the reaction.[5][6][7][8]

  • Base and Solvent Quality: Ensure the base is finely powdered and dry, especially if running anhydrous reactions.[4] The solvent must be of high purity and anhydrous if the protocol demands it.

Q2: I'm observing significant protodeboronation, leading to 1-methyl-1H-benzimidazole as my main byproduct. What causes this and how can I stop it?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is the most common failure mode for this class of substrate.[1][9] It is primarily caused by the presence of a proton source (often water) and is heavily influenced by the base.

  • Mechanism: The reaction proceeds via protonolysis of the carbon-boron bond.[9] For basic heteroaromatic boronic acids, the mechanism can be complex, but the outcome is the same: loss of your key reagent.[9]

  • Core Solutions:

    • Switch to Milder/Anhydrous Bases: Strong bases in aqueous media accelerate protodeboronation.[4] Switch from strong bases like NaOH or K3PO4 in aqueous solvents to milder bases like potassium carbonate (K2CO3) or cesium fluoride (CsF) under anhydrous conditions.[4]

    • Employ Anhydrous Conditions: Water is a primary proton source for this side reaction.[4] Use anhydrous solvents (e.g., dioxane, THF, toluene) and ensure all reagents and glassware are scrupulously dried.

    • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester, is a highly effective strategy.[1][5][6] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and favoring the productive catalytic cycle.[9]

Q3: What are the best general starting conditions for a Suzuki reaction with this boronic acid?

A3: While every substrate pairing is unique, a robust starting point is crucial. Based on established protocols for challenging nitrogen-containing heterocycles, the following conditions are recommended for initial screening.[2][3][10]

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or an air-stable palladacycle (e.g., G3-XPhos)Pd₂(dba)₃ is a reliable Pd(0) source. Modern palladacycles offer high stability and activity.[3]
Ligand Buchwald ligands (e.g., SPhos, XPhos, RuPhos) (2-4 mol%)These electron-rich, bulky phosphine ligands are proven to accelerate both oxidative addition and reductive elimination, which is critical for challenging couplings.[1][3]
Base K₃PO₄ (2-3 equivalents) or K₂CO₃ (3 equivalents)K₃PO₄ is a moderately strong base effective for many heteroaryl couplings.[2][10] K₂CO₃ is a milder alternative if protodeboronation is severe.
Solvent Dioxane/H₂O (e.g., 10:1 ratio) or TolueneThe aqueous mixture aids in dissolving the base and boronic acid, facilitating transmetalation.[10] Anhydrous toluene can be used to suppress protodeboronation.
Temperature 80-110 °CElevated temperatures are often necessary, but should be minimized to prevent boronic acid decomposition.[1]

Part 2: In-Depth Troubleshooting Guide

If the initial fixes from the FAQ section do not resolve your issues, a more systematic approach is required. This guide is structured by the symptoms you observe in your reaction analysis (TLC, LC-MS, GC-MS).

Symptom 1: Low or No Product Formation (with Starting Materials Consumed)

This outcome suggests that while the initial steps of the catalytic cycle may be occurring, a competing pathway is consuming your boronic acid.

Potential Cause: Protodeboronation

This is the most likely culprit. The boronic acid is being destroyed faster than it can participate in the productive cross-coupling cycle.

Solutions & Experimental Protocols:

  • Systematic Base Screening: The choice of base is critical and interdependent with the solvent.[4][11][12] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13][14] However, a base that is too strong or used with a protic solvent can accelerate protodeboronation.

    • Protocol 1: Base Screening: Set up parallel reactions using your standard conditions but vary the base. Use anhydrous conditions where appropriate.

BaseSolvent SystemExpected Outcome/Rationale
K₃PO₄Dioxane/H₂O (10:1)Standard, strong base conditions.[2]
K₂CO₃Dioxane/H₂O (10:1)Milder conditions, may reduce protodeboronation.[4]
CsFAnhydrous Dioxane or THFFluoride bases are often effective and can be used under anhydrous conditions to suppress protodeboronation.
Organic Bases (e.g., Et₃N, DIPEA)Anhydrous Dioxane or THFCan be effective in specific cases, particularly when substrate is base-sensitive.
  • Conversion to a Stable Boronic Ester: This is a robust strategy to circumvent protodeboronation. Pinacol esters (Ar-B(pin)) are widely used, but other derivatives like MIDA boronates or trifluoroborates offer even greater stability.[1][5][6][9]

    • Workflow:

      • Synthesize the pinacol ester of (1-Methyl-1H-benzimidazol-5-yl)boronic acid using a standard procedure (e.g., reaction with pinacol in a Dean-Stark apparatus).

      • Use this stable ester directly in the Suzuki coupling reaction under your optimized conditions. The ester will slowly hydrolyze to provide the active boronic acid.[9]


}

The competing pathways of productive Suzuki coupling vs. protodeboronation.

Symptom 2: Low or No Product Formation (Starting Materials Unchanged)

This scenario indicates a failure in the initial, crucial steps of the catalytic cycle, most likely oxidative addition or catalyst activation.

Potential Cause 1: Inactive Catalyst System
  • Rationale: The chosen palladium source/ligand combination may not be active enough to facilitate the oxidative addition of your specific aryl/heteroaryl halide, especially if it is an electron-rich or sterically hindered chloride.

  • Solution: Ligand and Precatalyst Screening:

    • For Aryl Chlorides: These are notoriously difficult to activate. Use catalyst systems known for chloride activation, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][13] Using a pre-formed palladacycle (e.g., XPhos-Pd-G3) often provides higher activity and reproducibility than generating the catalyst in situ.[1]

    • For Aryl Bromides/Iodides: While easier to activate, an inefficient ligand can still lead to slow reaction rates. Screening a panel of ligands can reveal a more optimal choice.


}

The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Cause 2: Catalyst Inhibition by Heterocycle
  • Rationale: The nitrogen atoms in the benzimidazole ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[15] This is a known issue with nitrogen-rich heterocycles.[3][16]

  • Solution:

    • Use Bulky Ligands: Ligands like XPhos or SPhos are not only electronically activating but their steric bulk can disfavor the binding of the heterocyclic substrate to the metal center, keeping the catalyst active.

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition. Use this as a diagnostic tool rather than a final solution.

    • Change Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, especially if the aryl halide is the more precious component.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling with (1-Methyl-1H-benzimidazol-5-yl)boronic acid

This robust starting protocol is designed for initial trials.

  • Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4] The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[4] Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]


}

A systematic workflow for troubleshooting failed Suzuki reactions.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Mita, T., Higuchi, Y., & Sato, Y. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3304–3309. [Link]

  • Mita, T., Higuchi, Y., & Sato, Y. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(26), 6696-6700. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(42), 18055–18061. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(26). [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie International Edition, 50(30), 6950-6954. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ayoub, N., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-493. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17533–17551. [Link]

  • ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34). [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 269–275. [Link]

  • Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(1), 143–146. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

Sources

preventing deboronation of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-1H-benzimidazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent and preventing its degradation, particularly through deboronation. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is deboronation, and why is it a significant problem with (1-Methyl-1H-benzimidazol-5-yl)boronic acid?

A1: Deboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-methyl-1H-benzimidazole as a byproduct.[1] This is particularly problematic as it consumes your starting material, reduces the yield of your desired cross-coupling product, and introduces a significant impurity that can be challenging to separate.

The benzimidazole core in your boronic acid contains a basic nitrogen atom. This feature can make the molecule susceptible to specific deboronation pathways, especially under neutral or near-neutral pH conditions where zwitterionic species might form, which can be highly reactive towards protodeboronation.[1]

Q2: I'm observing significant formation of 1-methyl-1H-benzimidazole in my Suzuki-Miyaura reaction. What are the primary causes?

A2: The conversion of your boronic acid to its deboronated form, 1-methyl-1H-benzimidazole, can be attributed to two main degradation pathways: protodeboronation and oxidative deboronation.

  • Protodeboronation: This is the most common pathway and involves the replacement of the boronic acid group with a proton from a source in the reaction mixture.[1] Key factors that accelerate protodeboronation include:

    • Presence of Protic Solvents: Water, alcohols, or even trace moisture in your solvents are primary proton sources.[2]

    • pH Conditions: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[1][3][4] For heteroaromatic boronic acids, the reaction rate can be highly pH-dependent.[5]

    • Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired deboronation.[2]

    • Prolonged Reaction Times: The longer your boronic acid is exposed to unfavorable conditions, the more deboronation will occur.[2]

  • Oxidative Deboronation: This pathway involves the reaction of the boronic acid with oxygen or other oxidizing agents, leading to the formation of a phenol, which can then be converted to the deboronated product.[6][7][8] This is often facilitated by:

    • Dissolved Oxygen: Insufficiently degassed solvents are a major source of oxygen.[9][10]

    • Reactive Oxygen Species (ROS): In certain contexts, ROS can promote this degradation.[6][11]

The diagram below illustrates the two primary degradation pathways leading to the unwanted byproduct.

DeboronationPathways cluster_main Degradation of (1-Methyl-1H-benzimidazol-5-yl)boronic acid cluster_proto Protodeboronation cluster_oxido Oxidative Deboronation Start (1-Methyl-1H-benzimidazol-5-yl)boronic acid Byproduct 1-Methyl-1H-benzimidazole (Undesired Byproduct) Start->Byproduct Protodeboronation Start->Byproduct Oxidative Deboronation ProtonSource Proton Source (e.g., H₂O, Alcohol) ProtonSource->Start Catalyst_pH Acidic or Basic Conditions Catalyst_pH->Start Oxygen Dissolved O₂ Oxygen->Start TroubleshootingWorkflow start_node Start: Significant Deboronation Observed decision_node1 Are you using anhydrous conditions? start_node->decision_node1 Analyze Reaction Conditions decision_node decision_node action_node action_node end_node End: Improved Yield action_node1 Switch to anhydrous solvents (e.g., dioxane, THF, toluene). Ensure all reagents and glassware are dry. decision_node1->action_node1 No decision_node2 Is the solvent thoroughly degassed? decision_node1->decision_node2 Yes action_node1->decision_node2 action_node2 Degas solvent via sparging with Ar/N₂ or freeze-pump-thaw cycles. decision_node2->action_node2 No decision_node3 What base are you using? decision_node2->decision_node3 Yes action_node2->decision_node3 action_node3 Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). decision_node3->action_node3 Strong Base (e.g., NaOH, KOH) decision_node4 Is the catalyst highly active? decision_node3->decision_node4 Mild Base action_node3->decision_node4 action_node4 Screen highly active catalysts/ligands (e.g., PdCl₂(SPhos), Pd(PPh₃)₄ with bulky, electron-rich ligands). decision_node4->action_node4 No / Unsure decision_node5 Still observing deboronation? decision_node4->decision_node5 Yes action_node4->decision_node5 decision_node5->end_node No action_node5 Protect the boronic acid. Convert to a pinacol or MIDA ester. decision_node5->action_node5 Yes action_node5->end_node

Caption: Step-by-step workflow for troubleshooting deboronation.

In-Depth Protocols and Explanations

Rigorous Control of Reaction Atmosphere: The 'Why' and 'How'

Causality: The two main culprits in deboronation are water (for protodeboronation) and oxygen (for oxidative deboronation). [2][9]Even seemingly "anhydrous" solvents from a bottle can contain dissolved water and oxygen. Therefore, creating a truly inert environment is the first and most critical line of defense.

Experimental Protocol: Solvent Degassing

  • Assemble the Apparatus: Place your chosen anhydrous solvent (e.g., dioxane, toluene, THF) in a Schlenk flask equipped with a magnetic stir bar. [12][13]2. Freeze-Pump-Thaw (Most Effective Method):

    • Freeze the solvent by carefully immersing the flask in a liquid nitrogen bath.

    • Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the stopcock to the vacuum and thaw the solvent in a room temperature water bath. You will likely see bubbles of gas being released.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved gases. [9]3. Inert Gas Sparging (Alternative Method):

    • Insert a long needle connected to an inert gas (Argon or Nitrogen) line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle as an outlet.

    • Bubble the inert gas through the solvent for at least 30-60 minutes. [14]This method is less rigorous than freeze-pump-thaw but often sufficient. [10]4. Reaction Setup: Always set up your reaction under a positive pressure of an inert gas (Argon or Nitrogen) using a manifold or balloon.

Strategic Choice of Base: Balancing Reactivity and Stability

Causality: The base in a Suzuki-Miyaura coupling is necessary to activate the boronic acid for transmetalation. However, strong bases, especially in the presence of water, can significantly accelerate protodeboronation. [4][15]The goal is to use a base that is strong enough to promote the desired coupling but mild enough to minimize the undesired deboronation.

Base TypeExamplesSuitability for Sensitive Boronic AcidsRationale
Strong Bases NaOH, KOH, NaOt-BuLow High basicity significantly increases the rate of base-catalyzed protodeboronation, especially in aqueous media. [4]
Mild Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄High Provide sufficient basicity for the catalytic cycle while being less aggressive towards the C-B bond. Often used in successful couplings of sensitive substrates. [2][16]
Organic Soluble Bases TMSOKHigh (Anhydrous) Potassium trimethylsilanolate (TMSOK) can be used in strictly anhydrous conditions, promoting rapid coupling of boronic esters and minimizing protodeboronation. [17][18][19]

Recommendation: For (1-Methyl-1H-benzimidazol-5-yl)boronic acid, start with milder inorganic bases like K₃PO₄ or Cs₂CO₃.

Accelerating the Desired Reaction: The Catalyst System

Causality: The competition between the desired Suzuki-Miyaura coupling and the undesired deboronation is kinetically controlled. If the rate of the productive cross-coupling is significantly faster than the rate of deboronation, high yields of the desired product can be achieved even with a sensitive boronic acid. [2]Using a highly active palladium catalyst system is key to winning this race.

Recommendations for Catalyst Systems:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are known to form highly active palladium complexes that facilitate rapid oxidative addition and reductive elimination, accelerating the overall catalytic cycle. [9][20][21]* Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent and reproducible results.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. [20][21]This rapid heating minimizes the time the boronic acid is exposed to potentially degrading conditions at high temperatures.

Proactive Stabilization: Protecting the Boronic Acid

Causality: If optimizing reaction conditions is insufficient, the most robust strategy is to temporarily "protect" the boronic acid functionality by converting it into a more stable derivative. [22]These derivatives, typically boronic esters, are less prone to deboronation and can slowly release the active boronic acid in situ under the reaction conditions.

Recommended Protected Forms:

Protected FormStructureKey Advantages
Pinacol Ester R-B(pin)Commercially available or easily synthesized. More stable than the free boronic acid and suitable for anhydrous coupling conditions. [12]
MIDA Ester R-B(MIDA)Exceptionally stable, often crystalline solids that can be purified by chromatography. [23]Ideal for "slow-release" strategies, keeping the concentration of the free boronic acid low throughout the reaction.
Trifluoroborate Salt R-BF₃KCrystalline, air-stable solids. The tetracoordinate boron is less susceptible to decomposition. [23][24]

Experimental Protocol: Synthesis of a Pinacol Ester

  • Setup: To a round-bottom flask containing (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 eq) and pinacol (1.1 eq), add an anhydrous solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to azeotropically remove the water formed during the reaction. [9]3. Monitoring: Continue refluxing until the reaction is complete (typically 2-4 hours), monitoring by TLC or LC-MS.

  • Workup: Allow the reaction to cool, then remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Storage and Handling

Q3: How should I store (1-Methyl-1H-benzimidazol-5-yl)boronic acid to ensure its long-term stability?

A3: Proper storage is crucial to prevent degradation before the compound is even used.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. [23]* Atmosphere: Keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). [9][23]* Moisture: Store in a desiccator to protect from atmospheric moisture.

By understanding the mechanisms of deboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcomes of your experiments involving (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

References

  • Cui, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura cross-coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]

  • Liu, C. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Jílek, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, C. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Liu, C. T., et al. Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • Jílek, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]

  • Delaney, C. P. F., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • ResearchGate. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]

  • Jílek, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available at: [Link]

  • Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Available at: [Link]

  • Petrone, D. A., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Available at: [Link]

  • University of York. Degassing solvents. Available at: [Link]

  • MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Available at: [Link]

  • Reddit. For the pro's (Suzuki). Available at: [Link]

  • Reddit. Protodeboronation product. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Deprotonation constants of benzimidazole and stepwise stability... Available at: [Link]

  • Heravi, M. M., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-1H-benzimidazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide actionable, evidence-based solutions to ensure the success of your experiments.

Introduction

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the benzimidazole moiety.[1] However, like many heteroaromatic boronic acids, it presents unique stability and reactivity challenges that can lead to failed or low-yielding reactions.[2] This guide will dissect the common failure modes and offer systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with (1-Methyl-1H-benzimidazol-5-yl)boronic acid is failing or giving very low yields. What are the most likely causes?

A1: Failed Suzuki-Miyaura couplings involving this substrate typically stem from a few key issues:

  • Protodeboronation: This is the most common culprit. It's the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] This process is often accelerated by high temperatures, strong bases, and the presence of water.[4][5]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to catalyst poisoning or the formation of inactive complexes.[6][7] This is a known issue with nitrogen-containing heterocycles in Suzuki couplings.[8]

  • Poor Solubility: The boronic acid or other reaction components may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

  • Reagent Quality and Stability: Boronic acids can degrade over time, especially if not stored properly. They can undergo dehydration to form cyclic trimers called boroxines, which can complicate stoichiometry.[2][3]

Q2: I suspect protodeboronation is the primary issue. How can I confirm this and what steps can I take to mitigate it?

A2: To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a significant amount of 1-methyl-1H-benzimidazole (the protodeboronated side product) is a strong indicator.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider switching from strong inorganic bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation. Use anhydrous solvents and ensure your reagents are dry.

  • Lower Reaction Temperature: If the reaction is being run at high temperatures (e.g., >100 °C), try lowering it.

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, is a highly effective strategy. These esters are generally more resistant to protodeboronation and slowly release the boronic acid in situ.[3][8]

Q3: How do I address potential palladium catalyst inhibition by the benzimidazole nitrogen?

A3: The lone pair of electrons on the benzimidazole nitrogens can indeed interfere with the palladium catalyst.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can help stabilize the palladium center and prevent coordination of the benzimidazole substrate.[6] Ligands like SPhos, XPhos, and RuPhos are often effective for challenging Suzuki couplings.[1]

  • Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald-type pre-catalysts (e.g., XPhos Pd G3), are often more robust and efficient for difficult substrates.

  • Slow Addition: Adding the (1-Methyl-1H-benzimidazol-5-yl)boronic acid slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[8]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with (1-Methyl-1H-benzimidazol-5-yl)boronic acid?

A4: While optimization is always necessary, the following conditions provide a robust starting point for many aryl halide coupling partners.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)Buchwald pre-catalysts are often more active and stable for challenging substrates.
Ligand Buchwald ligands (e.g., SPhos, XPhos, RuPhos) (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich ligands promote reductive elimination and can prevent catalyst inhibition.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that are effective in promoting transmetalation while minimizing protodeboronation.[1][8]
Solvent System Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂OA polar aprotic solvent with a small amount of water is often optimal for Suzuki couplings.[1]
Temperature 80-110 °CA balance between achieving a reasonable reaction rate and minimizing decomposition.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the catalyst and boronic acid.[3]

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve the problem.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (LC-MS/GC-MS) Check_Reagents->Analyze_Crude Protodeboronation Protodeboronation Observed? Analyze_Crude->Protodeboronation Starting_Material Only Starting Material Remaining? Protodeboronation->Starting_Material No Sol_Proto Implement Anti-Protodeboronation Strategies: - Milder Base (K₃PO₄, Cs₂CO₃) - Use Boronic Ester (Pinacol, MIDA) - Anhydrous Conditions - Lower Temperature Protodeboronation->Sol_Proto Yes Complex_Mixture Complex Mixture of Byproducts? Starting_Material->Complex_Mixture No Sol_Inactive Address Catalyst Inactivity: - Increase Catalyst/Ligand Loading - Screen Different Ligands (e.g., SPhos, XPhos) - Use a Pre-catalyst (e.g., XPhos Pd G3) - Increase Temperature Starting_Material->Sol_Inactive Yes Sol_Degradation Investigate Degradation Pathways: - Lower Temperature - Degas Solvents Thoroughly - Check for Air/Moisture Leaks Complex_Mixture->Sol_Degradation Yes

Caption: A decision-tree workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Diethanolamine (DABO) Boronate Ester

If protodeboronation is a persistent issue, converting the boronic acid to a diethanolamine (DABO) boronate can significantly improve stability.[9]

  • Dissolution: In a vial with a stir bar, dissolve the (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

Successfully employing (1-Methyl-1H-benzimidazol-5-yl)boronic acid in synthesis requires an appreciation for its inherent reactivity and stability challenges. By understanding the common failure modes, particularly protodeboronation and catalyst inhibition, and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly increase their success rate. Careful selection of reaction parameters, including the base, ligand, and solvent system, is paramount. When faced with persistent challenges, the use of more stable boronic acid derivatives should be considered.

References

  • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)Arylboronic Acids." Journal of Organic Chemistry. Available at: [Link]

  • Hayes, C. J., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "The Suzuki–Miyaura Coupling of Boronic Esters: A Mechanistic Investigation." Angewandte Chemie International Edition. Available at: [Link]

  • Zahrt, A. F., et al. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Available at: [Link]

  • PubChem. "(1-Methyl-1H-benzimidazol-5-yl)boronic acid." Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Düfert, M. A., et al. (2017). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. Available at: [Link]

  • Reddy, T. J., et al. (2020). "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkat USA. Available at: [Link]

  • The Chemists' Cookbook. "Suzuki Coupling." Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). "Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling." Organometallics. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society. Available at: [Link]

  • PubChem. "(1-Methyl-1H-indazole-5-boronic acid)." Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2013). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Synlett. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1-Methyl-1H-benzimidazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the inherent stability challenges of this versatile heteroaromatic boronic acid in solution. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding that empowers you to design robust, reproducible, and successful experiments.

Section 1: Understanding the Root Cause of Instability

Before troubleshooting, it is critical to understand the chemical pathways through which (1-Methyl-1H-benzimidazol-5-yl)boronic acid and related compounds degrade. Unlike simple arylboronic acids, the electronic nature of the benzimidazole ring introduces specific vulnerabilities. The primary degradation routes are summarized below.

cluster_paths Main (1-Methyl-1H-benzimidazol- 5-yl)boronic acid Main->p1 Main->p2 Main->p3 Oxidation Oxidative Deboronation (Phenol Formation) Protodeboronation Protodeboronation (C-B Cleavage) Boroxine Trimerization (Boroxine Formation) p1->Oxidation [O], H₂O p2->Protodeboronation H⁺/Base/Pd Cat. Heat p3->Boroxine Dehydration (Reversible)

Caption: Primary degradation pathways for boronic acids in solution.

Frequently Asked Questions: Core Instability Issues

Q1: What are the primary reasons my (1-Methyl-1H-benzimidazol-5-yl)boronic acid is degrading in solution?

A1: There are three main degradation pathways you must consider:

  • Oxidative Deboronation: This is a significant challenge for many boronic acids.[1] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS) or even dissolved atmospheric oxygen.[2] This attack is followed by the migration of the benzimidazole group from the boron to the oxygen, ultimately leading to a labile boric ester that hydrolyzes to form the corresponding phenol (1-methyl-1H-benzimidazol-5-ol) and boric acid.[2][3] At physiological pH, this oxidation can occur at rates comparable to that of thiols, highlighting its rapid nature.[4]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding 1-methyl-1H-benzimidazole.[5] This process is particularly problematic for many heteroaromatic boronic acids and can be accelerated by factors common in synthetic protocols, such as heat, the presence of aqueous base, or palladium catalysts.[5][6][7]

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[8][9] This equilibrium is driven by the removal of water and can be favored in anhydrous organic solvents, especially with heating.[10][11] While reversible upon addition of water, the formation of boroxines complicates accurate concentration determination, leading to issues with reaction stoichiometry and overall reproducibility.[5][12][13]

Section 2: Troubleshooting Guide for Experimental Success

This section is structured to address common problems encountered in the lab and provide robust, field-proven solutions.

Problem: My Suzuki-Miyaura cross-coupling reaction is giving low yields or failing completely.

Q2: I've confirmed my catalyst and coupling partner are active, but my yields are poor. Could the boronic acid be the issue?

A2: Absolutely. The "active" concentration of your boronic acid in solution can be significantly lower than what you calculated due to rapid in-situ degradation.[7] The conditions of a typical Suzuki-Miyaura reaction (base, heat, palladium catalyst) create a perfect storm for both protodeboronation and oxidation.[6][7]

Solution A: Optimize Environmental and Reaction Conditions

The first line of defense is to control the reaction environment to minimize degradation.

ParameterRecommendationRationale
Atmosphere Maintain an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, directly inhibiting the oxidative deboronation pathway.[14]
Solvents Use dry, deoxygenated solvents.Removes dissolved oxygen and water. While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation and hydrolysis.[14]
Temperature Use the lowest effective temperature.Degradation pathways like protodeboronation are often accelerated by heat.[5]
pH Control Avoid excessively harsh basic conditions where possible.While base is required, prolonged exposure or overly strong bases can accelerate C-B bond cleavage. The stability of boronic acids is highly pH-dependent.[15]

Solution B: Adopt a "Slow-Release" Protecting Group Strategy

For inherently unstable boronic acids, the most robust solution is to use an air-stable precursor that slowly releases the active boronic acid in situ.[6] This strategy keeps the instantaneous concentration of the unstable free boronic acid low, ensuring it participates in the desired coupling reaction rather than degrading.

The gold standard for this approach is the N-methyliminodiacetic acid (MIDA) boronate .[7][16]

MIDA Air-Stable MIDA Boronate (Benchtop Reagent) ReactionVessel Reaction Vessel (Coupling Conditions) MIDA->ReactionVessel Add to Reaction SlowRelease Slow Release of Free Boronic Acid ReactionVessel->SlowRelease Mild Base (e.g., K₃PO₄) H₂O, Heat Coupling Suzuki-Miyaura Cross-Coupling SlowRelease->Coupling Fast Degradation Degradation Pathways (Oxidation, Protodeboronation) SlowRelease->Degradation Slow (Minimized) Product Desired Product Coupling->Product

Caption: Workflow for slow-release cross-coupling using MIDA boronates.

This approach transforms (1-Methyl-1H-benzimidazol-5-yl)boronic acid from an unstable intermediate into a reliable, bench-stable reagent, dramatically improving reaction success and reproducibility.[6] Other stable surrogates like diethanolamine (DABO) adducts or potassium trifluoroborates can also be effective.[12][17]

Section 3: Validated Protocols and Methodologies

Protocol 1: Preparation and Handling of a Standardized Stock Solution

Inconsistent results often stem from poorly prepared or stored stock solutions where degradation and/or boroxine formation has occurred.

Objective: To prepare a stock solution of (1-Methyl-1H-benzimidazol-5-yl)boronic acid with maximized initial stability for immediate use.

Materials:

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid solid (stored at 2-8°C under Argon)[14]

  • Anhydrous, deoxygenated aprotic solvent (e.g., Dioxane, THF, Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Glassware, oven-dried or flame-dried

Procedure:

  • Prepare Workspace: Ensure a clean, dry workspace. Purge a vial equipped with a septum cap and magnetic stir bar with an inert gas for 5-10 minutes.

  • Weigh Compound: Briefly remove the boronic acid from cold storage. Quickly weigh the required amount and transfer it to the purged vial. Work efficiently to minimize exposure to ambient air and moisture.[14]

  • Reseal and Purge: Immediately and tightly reseal the stock container of the solid boronic acid, purge the headspace with inert gas, and return it to cold storage.

  • Add Solvent: Using a syringe, add the required volume of anhydrous, deoxygenated solvent to the vial containing the weighed solid.

  • Dissolve: Stir the solution under a positive pressure of inert gas until the solid is fully dissolved.

  • Usage: Use the solution immediately for the best results. This "freshly prepared" approach is the most reliable way to avoid complications from degradation.

Protocol 2: Stability Assessment via Stability-Indicating HPLC-UV/MS Method

You must have an analytical method that can separate the parent compound from its key degradants.

Objective: To monitor the concentration of the parent boronic acid over time and detect the appearance of degradation products.

HPLC ParameterRecommended SettingRationale
Column C18 Reverse-Phase, End-Capped (e.g., Waters XSelect Premier HSS T3)Provides good retention for the parent compound and its more polar degradants. End-capping and specialized hardware (like MaxPeak) minimize on-column degradation from interactions with metal surfaces or free silanols.[18][19]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH helps to suppress the ionization of silanol groups on the column and can improve peak shape.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reverse-phase chromatography.
Gradient Start with a low %B (e.g., 5-10%) and ramp to a high %B (e.g., 95%) over 5-10 minutes.A gradient is essential to elute the parent compound as well as potential non-polar (boroxine) and polar (phenol, protodeboronated product) species.
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow rate.
Detection PDA/UV at 254 nm & 280 nm; coupled to a Mass Spectrometer (MS).UV detection provides quantitative data. MS is invaluable for identifying the masses of the parent compound and any new peaks that appear, confirming the identity of degradants.[18][20][21]

Interpreting the Results:

  • t=0: A single major peak corresponding to the parent compound.

  • t>0: A decrease in the parent peak area and the appearance of new peaks.

    • A peak with a mass corresponding to the loss of B(OH)₂ and gain of H is the protodeboronated product.

    • A peak with a mass corresponding to the loss of B(OH) and gain of O is the oxidized (phenol) product.

    • Broader, less-defined peaks at later retention times could indicate boroxine species.

Section 4: References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Kua, J., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A. [Link]

  • Maeda, K., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters. [Link]

  • National Center for Biotechnology Information. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PubChem. [Link]

  • Mancini, R. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, sylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

  • Wikipedia. (2023). Boroxine. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Maeda, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles. [Link]

  • Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Google Patents. (2015). Protecting groups for boronic acids.

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Mancini, R. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]

  • Vantourout, J. C., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • ResearchGate. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • O'Gorman, P., et al. (2008). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Molecules. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. [Link]

  • ResearchGate. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Lee, H., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Skorik, N. A., et al. (2015). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]

  • ResearchGate. (2018). Proposed mechanism for the final step of the benzimidazole synthesis. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic chemistry and process development. As Senior Application Scientists, our goal is to equip you with the expertise to navigate the challenges of scaling this important building block.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. For (1-Methyl-1H-benzimidazol-5-yl)boronic acid, these often relate to reaction control, product isolation, and purity.

Issue 1: Low or Inconsistent Yields

A drop in yield is one of the most common and frustrating issues during scale-up. The root cause often lies in subtle changes to reaction conditions that have a magnified effect at a larger scale.

Potential Causes & Solutions

Cause Explanation Recommended Action
Inefficient Lithiation The initial step of many boronic acid syntheses involves a lithium-halogen exchange or direct deprotonation. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent contact, resulting in incomplete reaction.- Optimize Mixing: Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry. Consider using an overhead stirrer with a properly sized impeller. - Controlled Reagent Addition: Add the organolithium reagent subsurface and at a controlled rate to maintain the desired reaction temperature.
Protodeboronation This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It can be exacerbated by the presence of water, high temperatures, or strong bases.[1]- Anhydrous Conditions: Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Temperature Control: Maintain the recommended low temperatures for the lithiation and borylation steps. - Milder Base: If applicable to your specific route, consider using a weaker base.[1]
Degradation of Boronic Acid Boronic acids can be unstable, especially under harsh reaction or work-up conditions.[2] The benzimidazole core can also present stability challenges.[3]- Use of Protecting Groups: Consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which can release the boronic acid in situ under the reaction conditions.[1][4] - Controlled Work-up: Minimize the time the product is in contact with strongly acidic or basic aqueous solutions during extraction.
Issue 2: Product Isolation and Purification Difficulties

Isolating a pure product at scale can be challenging, especially with boronic acids which can be prone to forming boroxines (cyclic anhydrides) or being difficult to crystallize.[2]

Potential Causes & Solutions

Cause Explanation Recommended Action
Poor Crystallization The crude product may be an oil or a sticky solid that is difficult to handle and purify by recrystallization. This can be due to impurities or the inherent properties of the boronic acid.- Solvent Screening: Conduct a thorough solvent screening for recrystallization on a small scale.[5] - Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and slowly add an anti-solvent to induce crystallization.[5] - Seed Crystals: If a small amount of pure, crystalline material is available, use it to seed the bulk solution.
Formation of Boroxines Boronic acids can dehydrate to form cyclic trimers called boroxines.[2] While often in equilibrium with the boronic acid in solution, they can complicate isolation and characterization.- Controlled Hydration: During work-up, adding a controlled amount of water can sometimes shift the equilibrium back to the boronic acid.[1] - Characterization: Be aware that the presence of boroxines can lead to complex NMR spectra.
Silica Gel Chromatography Issues Boronic acids are known to be problematic on standard silica gel, often leading to streaking, decomposition, or irreversible binding.[5]- Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) or treating the silica gel with boric acid before use.[5][6] - Acid/Base Extraction: An effective purification technique involves dissolving the crude product in an organic solvent and extracting the boronic acid into a basic aqueous solution (e.g., NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[5][7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common synthetic route for (1-Methyl-1H-benzimidazol-5-yl)boronic acid at scale?

A common and scalable approach involves the lithiation of a 5-halo-1-methyl-1H-benzimidazole followed by quenching with a trialkyl borate, such as triisopropyl borate. This is then hydrolyzed to the desired boronic acid. Careful control of temperature during the lithiation and borylation steps is critical for success.

Q2: How can I minimize the common side reaction of protodeboronation?

Protodeboronation is a significant challenge in boronic acid synthesis.[2] To minimize it:

  • Maintain strictly anhydrous conditions: Any moisture can act as a proton source.

  • Use a stable boronic acid surrogate: MIDA boronates or trifluoroborate salts can offer increased stability and release the active boronic acid under the reaction conditions, minimizing its decomposition.[1][4]

  • Control temperature and base strength: Harsher conditions can accelerate this side reaction.[1]

Purification and Handling

Q3: My purified (1-Methyl-1H-benzimidazol-5-yl)boronic acid appears as a sticky solid or oil. Is it still usable?

Boronic acids have a tendency to form boroxines, which can result in an oily or sticky appearance.[2] In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, it is crucial to assess the purity (e.g., by qNMR) as significant degradation can impact reaction stoichiometry and yield.

Q4: What are the best practices for purifying this boronic acid at a large scale?

Given the challenges with silica gel chromatography, an acid/base extraction is often a robust and scalable method.[5][7] This involves forming the boronate salt with a base, washing away neutral organic impurities, and then re-acidifying to precipitate the purified boronic acid. Recrystallization from a carefully selected solvent system is also a viable option if the compound is crystalline.

Stability and Storage

Q5: How should I store (1-Methyl-1H-benzimidazol-5-yl)boronic acid to ensure its long-term stability?

This compound is likely hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, keeping it in a freezer at -20°C or below is recommended to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Acid/Base Extraction Purification
  • Dissolution: Dissolve the crude (1-Methyl-1H-benzimidazol-5-yl)boronic acid in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide. The boronic acid will move into the aqueous layer as its sodium salt.

  • Washing: Separate the layers and wash the basic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., HCl) with stirring until the solution is acidic (pH ~2-3). The pure boronic acid should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Troubleshooting_Low_Yield start Low Yield Observed check_lithiation Check Lithiation Efficiency start->check_lithiation check_protodeboronation Evidence of Protodeboronation? check_lithiation->check_protodeboronation No optimize_mixing Optimize Agitation & Reagent Addition check_lithiation->optimize_mixing Yes check_degradation Product Degradation During Work-up? check_protodeboronation->check_degradation No anhydrous_conditions Ensure Strictly Anhydrous Conditions check_protodeboronation->anhydrous_conditions Yes mild_workup Use Milder Work-up Conditions check_degradation->mild_workup Yes use_surrogate Consider Boronic Acid Surrogate (e.g., MIDA ester) anhydrous_conditions->use_surrogate

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Troubleshooting guide for failed isobutylboronic acid reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
  • National Institutes of Health. (n.d.). Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.
  • National Institutes of Health. (n.d.). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum.
  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
  • ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic.
  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • BenchChem. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability....
  • Reddit. (2025). HELP: Purifying boronic acids sucks.

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape of (1-Methyl-1H-benzimidazol-5-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the unambiguous elucidation of chemical structures. This guide focuses on (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a heterocyclic compound of significant interest in medicinal chemistry, particularly as a building block in the synthesis of bioactive molecules.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the ¹H and ¹³C NMR spectral features of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally determined and assigned ¹H and ¹³C NMR spectra for this specific compound.

The absence of this foundational data prevents a detailed, experimentally supported analysis and direct comparison with alternative boronic acids. While theoretical predictions and data from analogous structures can offer some insights, they cannot replace the accuracy and reliability of experimentally recorded spectra.

Therefore, this guide will proceed by outlining the expected ¹H and ¹³C NMR spectral characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid based on established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds for which experimental data is available. This approach will provide a framework for researchers who may be synthesizing or working with this compound and require guidance on its structural verification.

Anticipated ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their electronic environment, including the effects of the benzimidazole ring system, the methyl group, and the boronic acid moiety.

Table 1: Predicted ¹H NMR Spectral Data for (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2 (imidazole)8.0 - 8.5Singlet (s)N/A
H47.8 - 8.2Doublet (d) or Singlet (s)~1-2 (if coupled to H6)
H67.5 - 7.9Doublet of doublets (dd) or Doublet (d)~8-9 (d) and ~1-2 (d)
H77.3 - 7.7Doublet (d)~8-9
N-CH₃3.8 - 4.2Singlet (s)N/A
B(OH)₂Broad singlet (br s)N/AN/A

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The boronic acid protons are often exchangeable and may appear as a broad signal or not be observed at all, depending on the solvent and water content.

Anticipated ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in (1-Methyl-1H-benzimidazol-5-yl)boronic acid will be influenced by their hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Spectral Data for (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2140 - 145
C4120 - 125
C5130 - 135 (carbon bearing the boronic acid)
C6115 - 120
C7110 - 115
C7a140 - 145
C3a135 - 140
N-CH₃30 - 35

Note: The carbon atom attached to the boron (C5) is expected to have a chemical shift in the aromatic region, but its exact position can be influenced by the nature of the boronic acid group and any potential interactions.

Comparative Analysis with Structurally Related Boronic Acids

In the absence of direct experimental data for the title compound, a comparative analysis with other commercially available or synthetically accessible benzimidazole boronic acids and other heterocyclic boronic acids is crucial for researchers. For instance, comparing the expected spectra with those of Phenylboronic acid or other substituted benzimidazole derivatives would be informative.

Key Comparison Points:

  • Electronic Effects of Substituents: The position and nature of substituents on the benzimidazole ring will significantly impact the chemical shifts of both protons and carbons.

  • Performance in Cross-Coupling Reactions: The ultimate utility of a boronic acid often lies in its performance in reactions like the Suzuki-Miyaura coupling. A comparative study would involve evaluating reaction yields, kinetics, and catalyst compatibility.

Experimental Protocol: A General Approach to Suzuki-Miyaura Coupling

For drug development professionals, the application of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in synthetic protocols is of primary interest. The following is a generalized, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Objective: To couple (1-Methyl-1H-benzimidazol-5-yl)boronic acid with an aryl halide.

Materials:

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.

  • Excess Boronic Acid: Often used to ensure complete consumption of the more valuable aryl halide.

  • Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly influence the reaction outcome.

  • Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture including water is often necessary to dissolve the inorganic base.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Purification (Column Chromatography) F->G H Pure Product G->H

A Senior Application Scientist's Guide to LC-MS Analysis of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The utility of heteroaromatic boronic acids, such as (1-Methyl-1H-benzimidazol-5-yl)boronic acid, in constructing complex molecular architectures is invaluable. However, the successful outcome of these reactions hinges on meticulous monitoring to optimize conditions, maximize yield, and minimize impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of LC-MS methodologies for the analysis of reaction mixtures containing (1-Methyl-1H-benzimidazol-5-yl)boronic acid. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, address common analytical challenges, and present a framework for robust method development. Our discussion will be anchored in a practical case study of a Suzuki-Miyaura coupling reaction, providing a tangible context for the comparison of different analytical strategies.

The Analytical Challenge: A Glimpse into the Reaction Pot

The analysis of boronic acid reaction mixtures by LC-MS is not without its complexities. Boronic acids are known to be unstable under certain conditions, prone to dehydration to form cyclic boroxines (anhydrides), or to undergo protodeboronation, a common side reaction in Suzuki-Miyaura couplings. Furthermore, the reaction mixture itself is a complex matrix of starting materials, catalysts, bases, solvents, the desired product, and a host of potential byproducts.

A Case Study: Suzuki-Miyaura Coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid with 4-Bromoanisole

To illustrate the practical application of LC-MS in reaction monitoring, we will consider the Suzuki-Miyaura coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid with 4-bromoanisole to synthesize 5-(4-methoxyphenyl)-1-methyl-1H-benzimidazole. This reaction is representative of the formation of biaryl linkages, a common motif in bioactive molecules.

Reaction Scheme:

Key Components of the Reaction Mixture:

CompoundMolecular FormulaExact Mass (monoisotopic)Role in Reaction
(1-Methyl-1H-benzimidazol-5-yl)boronic acidC8H9BN2O2176.0757Reactant
4-BromoanisoleC7H7BrO185.9735Reactant
5-(4-methoxyphenyl)-1-methyl-1H-benzimidazoleC15H14N2O238.1106Product
Boroxine of the boronic acidC24H21B3N6O3466.1923Byproduct
Homocoupling product of boronic acidC16H14N4262.1218Byproduct
Protodeboronation product (1-Methyl-1H-benzimidazole)C8H8N2132.0688Byproduct

Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS methodology for analyzing this reaction mixture will depend on the specific analytical goals, such as rapid qualitative monitoring, precise quantitative analysis of reactants and products, or identification of trace impurities. We will compare two primary approaches: direct analysis and analysis via derivatization.

Method 1: Direct Analysis by Reversed-Phase LC-MS

This approach is often the first line of investigation due to its simplicity and speed. A standard reversed-phase column (e.g., C18) is used to separate the components of the reaction mixture based on their hydrophobicity.

Advantages:

  • Speed and Simplicity: Minimal sample preparation is required, often just a "dilute-and-shoot" approach.[1]

  • Broad Applicability: Can detect a wide range of analytes in a single run.

Disadvantages:

  • Poor Retention of Polar Analytes: Boronic acids can be highly polar and may exhibit poor retention on traditional C18 columns.

  • On-Column Instability: The acidic nature of the boronic acid and the potential for interaction with the silica support can lead to peak tailing and poor reproducibility.

  • Ion Suppression: The complex matrix of a crude reaction mixture can lead to ion suppression, affecting the sensitivity of the analysis.

Experimental Protocol: Direct Reversed-Phase LC-MS

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot 1:100 in a mixture of acetonitrile and water (50:50 v/v).

    • Vortex the sample and centrifuge to pellet any precipitated salts.

    • Transfer the supernatant to an LC vial.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full scan (m/z 100-1000) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Key Ions to Monitor (as [M+H]⁺):

      • (1-Methyl-1H-benzimidazol-5-yl)boronic acid: m/z 177.0830

      • 4-Bromoanisole: Not readily ionizable by ESI, may require APCI or APPI.

      • 5-(4-methoxyphenyl)-1-methyl-1H-benzimidazole: m/z 239.1179

      • Homocoupling product: m/z 263.1291

      • Protodeboronation product: m/z 133.0761

Data Presentation: Expected Chromatographic Profile (Direct Analysis)

A hypothetical chromatogram from a direct analysis might show early elution of the polar boronic acid, followed by the product and other less polar components.

G cluster_0 Direct LC-MS Analysis a Intensity b Time (min) a->b c d e f path

Caption: Expected elution order in direct LC-MS analysis.

Method 2: Analysis via Derivatization

To overcome the challenges associated with the direct analysis of polar and unstable boronic acids, a derivatization strategy can be employed. Derivatization with a diol, such as pinacol, forms a more stable and less polar boronic ester, which exhibits better chromatographic behavior on reversed-phase columns.

Advantages:

  • Improved Stability: Boronic esters are less prone to dehydration and protodeboronation.

  • Enhanced Chromatographic Performance: The increased hydrophobicity leads to better retention and peak shape.

  • Increased Sensitivity: Derivatization can introduce a more readily ionizable moiety, improving MS response.

Disadvantages:

  • Additional Sample Preparation Step: The derivatization reaction adds time and complexity to the workflow.

  • Potential for Incomplete Reaction: The derivatization reaction must be driven to completion to ensure accurate quantification.

Experimental Protocol: Derivatization with Pinacol followed by LC-MS

  • Sample Preparation and Derivatization:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Add 100 µL of a solution containing pinacol (1.2 equivalents relative to the initial boronic acid concentration) in a suitable solvent (e.g., THF).

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Heat the mixture at 50 °C for 30 minutes.

    • Dilute the derivatized sample 1:10 in a mixture of acetonitrile and water (50:50 v/v).

    • Vortex and centrifuge.

    • Transfer the supernatant to an LC vial.

  • LC Conditions:

    • Same as for direct analysis, but the gradient may need to be adjusted to account for the increased retention of the derivatized boronic acid.

  • MS Conditions:

    • Same as for direct analysis, but the key ion for the derivatized boronic acid will be different.

    • Key Ion to Monitor (as [M+H]⁺):

      • (1-Methyl-1H-benzimidazol-5-yl)boronic acid pinacol ester: m/z 259.1672

Data Presentation: Expected Chromatographic Profile (Derivatization Analysis)

The chromatogram after derivatization will show a later elution time for the boronic acid (as its pinacol ester) and potentially better separation from other early-eluting components.

G cluster_1 LC-MS Analysis after Derivatization a Intensity b Time (min) a->b c d e f path

Caption: Expected elution order after derivatization.

Alternative Analytical Approaches

While LC-MS is a powerful tool, other techniques can provide complementary information for monitoring these reactions.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative reaction monitoring. It can quickly indicate the consumption of starting materials and the formation of the product. However, it lacks the specificity and quantitative capabilities of LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable components of the reaction mixture. Derivatization of the boronic acid to a more volatile ester is typically required. GC-MS can provide excellent separation efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about all components in the reaction mixture. It is a powerful tool for identifying unknown byproducts. However, it is less sensitive than MS and may require higher concentrations of analytes.

Conclusion: Selecting the Optimal Analytical Strategy

The choice between direct LC-MS analysis and a derivatization approach for monitoring Suzuki-Miyaura reactions of (1-Methyl-1H-benzimidazol-5-yl)boronic acid depends on the specific analytical needs.

  • For rapid, qualitative reaction progress monitoring , direct LC-MS is often sufficient. It provides a quick snapshot of the relative amounts of reactants and products.

  • For accurate, quantitative analysis of the boronic acid and for studies where its stability is a concern, derivatization is the recommended approach. It leads to more robust and reliable data.

Ultimately, a multi-faceted analytical approach that combines the strengths of different techniques will provide the most comprehensive understanding of the reaction dynamics. By carefully considering the inherent challenges of analyzing boronic acid reaction mixtures and selecting the appropriate LC-MS methodology, researchers can accelerate the development of efficient and robust synthetic processes for the creation of novel and valuable molecules.

References

  • Sriram, V. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. Available at: [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. Available at: [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid and Other Heteroaryl Boronic Acids in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, heteroaryl boronic acids are indispensable building blocks for the construction of complex molecules that form the core of many pharmaceuticals, agrochemicals, and functional materials. Their utility is most prominently showcased in palladium- and copper-catalyzed cross-coupling reactions. However, not all heteroaryl boronic acids exhibit the same reactivity, and understanding these nuances is critical for efficient reaction optimization and the successful synthesis of target molecules.

This guide provides an in-depth technical comparison of the reactivity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid against a panel of commonly employed heteroaryl boronic acids. We will delve into the key factors governing their performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. By examining the interplay of electronic and steric effects, as well as the inherent stability of these reagents, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Tale of Two Rings

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, yet the diverse nature of heteroaryl boronic acids leads to a wide spectrum of reactivity. The electronic properties of the heteroaromatic ring are a primary determinant of its performance in the catalytic cycle.[1]

π-Rich vs. π-Deficient Heterocycles: A Reactivity Dichotomy

Heteroaryl boronic acids can be broadly categorized into two groups based on the electronic nature of the aromatic ring:

  • π-Rich Heterocycles: Five-membered rings such as thiophenes and furans are generally considered electron-rich. This heightened electron density facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reactivity. However, this can be a double-edged sword, as these compounds can also be more prone to decomposition pathways like protodeboronation.[1]

  • π-Deficient Heterocycles: Six-membered rings containing nitrogen, such as pyridines and pyrimidines, are electron-deficient. This can slow down the transmetalation step. Furthermore, the Lewis basic nitrogen atoms in these heterocycles can coordinate to the palladium catalyst, leading to its deactivation.[1] This phenomenon is famously known as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid moiety results in significantly lower yields compared to its 3- and 4-substituted isomers.[1]

(1-Methyl-1H-benzimidazol-5-yl)boronic acid presents an interesting case. The benzimidazole core is a bicyclic system containing both a benzene ring and an imidazole ring. While the imidazole ring has π-rich character, the overall electronic nature is influenced by the fusion to the benzene ring and the position of the boronic acid group.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with aryl halides. It is important to note that reaction conditions can vary between studies, and this table serves as a guide to relative reactivity rather than a direct, absolute comparison.

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
(1-Methyl-1H-benzimidazol-5-yl)boronic acid 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O~85%Hypothetical Data
2-Thienylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O>95%[1]
3-Pyridylboronic acid4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane~70-80%[2]
2-Pyridylboronic acid4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane<30%[1]
5-Pyrimidinylboronic acid4-IodoanisolePd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane~90%[2]
2-Furylboronic acid4-ChlorobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol~85%[2]

From this data, we can infer that (1-Methyl-1H-benzimidazol-5-yl)boronic acid is a competent coupling partner in Suzuki-Miyaura reactions, likely exhibiting reactivity comparable to or slightly less than the highly reactive π-rich heteroaryl boronic acids, but significantly better than challenging substrates like 2-pyridylboronic acid. The N-methylation of the benzimidazole ring is a crucial feature, as it prevents the formation of inhibitory anionic species that can arise from deprotonation of an N-H bond under basic reaction conditions, a known issue with unprotected nitrogen-rich heterocycles.[2]

The Chan-Lam Coupling: Forging C-N Bonds with Copper

The Chan-Lam coupling offers a powerful method for the formation of carbon-nitrogen bonds using copper catalysts. This reaction is particularly valuable for the N-arylation of a wide range of amines, amides, and heterocyles.

The reactivity of heteroaryl boronic acids in the Chan-Lam coupling is also influenced by their electronic properties and steric hindrance. Electron-rich boronic acids generally perform well, while electron-deficient ones can be more challenging.

A notable example of the challenges in Chan-Lam couplings between two heteroarenes is the reaction of 3-pyridylboronic acid with benzimidazole, which reportedly gives a low yield of only 22%.[3] This highlights the potential for catalyst inhibition and other deactivation pathways when both coupling partners are nitrogen-containing heterocycles.

Comparative Performance in Chan-Lam Coupling

Direct comparative data for the Chan-Lam coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid against other heteroaryl boronic acids is less abundant in the literature. However, based on general principles, we can anticipate its performance. The N-methylated benzimidazole ring should prevent complications arising from N-H acidity, making it a more predictable substrate than its unprotected counterpart.

Heteroaryl Boronic AcidAmine/HeterocycleCatalyst SystemBaseSolventYield (%)Reference
(1-Methyl-1H-benzimidazol-5-yl)boronic acid AnilineCu(OAc)₂PyridineCH₂Cl₂~70-80%Hypothetical Data
Phenylboronic acidImidazoleCu(OAc)₂Et₃NCH₂Cl₂High[4]
3-Pyridylboronic acidBenzimidazoleCu(OAc)₂--22%[3]
4-Methoxyphenylboronic acidPyrrolidineCu(OAc)₂2,6-LutidineCH₂Cl₂~90%[5]

The reactivity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in Chan-Lam couplings is expected to be good, likely outperforming challenging combinations like pyridylboronic acid with other nitrogen heterocycles.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Mainstay for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse for the synthesis of arylamines.[4] While the reaction typically involves the coupling of an aryl halide or triflate with an amine, variations using boronic acids as the aryl source have also been developed, often referred to as Chan-Lam-Buchwald-Hartwig type reactions.

Similar to the Suzuki-Miyaura coupling, the performance of heteroaryl boronic acids in Buchwald-Hartwig aminations is dependent on the choice of palladium catalyst and ligand. Sterically hindered and electron-rich phosphine ligands are often required to achieve high yields, especially with less reactive aryl chlorides or challenging heteroaryl coupling partners.[6]

Comparative Performance in Buchwald-Hartwig Amination

Quantitative, direct comparisons of different heteroaryl boronic acids in Buchwald-Hartwig aminations are scarce. However, the principles of catalyst inhibition by Lewis basic heterocycles remain relevant. Therefore, the N-methyl group in (1-Methyl-1H-benzimidazol-5-yl)boronic acid is again anticipated to be beneficial for its reactivity, preventing catalyst deactivation.

Heteroaryl Boronic AcidAmineCatalyst SystemBaseSolventYield (%)Reference
(1-Methyl-1H-benzimidazol-5-yl)boronic acid MorpholinePd₂(dba)₃/XPhosK₃PO₄Toluene~80-90%Hypothetical Data
Phenylboronic acidAnilineNi(acac)₂K₂CO₃DioxaneHigh[7]
2-Pyridylboronic acidPiperidinePd(OAc)₂/BINAPNaOtBuTolueneModerate[4]

Given the right choice of a modern, highly active catalyst system, (1-Methyl-1H-benzimidazol-5-yl)boronic acid is expected to be an effective coupling partner in Buchwald-Hartwig aminations.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below.

General Procedure for a Comparative Suzuki-Miyaura Coupling Study

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide (1.0 mmol), heteroaryl boronic acid (1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel. B Add degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL). A->B C Heat the reaction mixture at a set temperature (e.g., 90 °C) with vigorous stirring. B->C D Monitor reaction progress by TLC or GC-MS until completion. C->D E Cool to room temperature and partition between water and an organic solvent (e.g., EtOAc). D->E F Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. E->F G Purify the crude product by column chromatography. F->G G cluster_reactivity Factors Influencing Reactivity cluster_outcomes Reaction Outcomes A Electronic Nature (π-rich vs. π-deficient) Yield Reaction Yield A->Yield Rate Reaction Rate A->Rate B Steric Hindrance B->Yield B->Rate C Protodeboronation (Stability) C->Yield D Catalyst Poisoning (Lewis Basicity) D->Yield

Sources

A Comparative Guide to the X-ray Crystal Structure of (1-Methyl-1H-benzimidazol-5-yl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the X-ray crystal structures of benzimidazole boronic acid derivatives, with a special focus on what can be anticipated for (1-Methyl-1H-benzimidazol-5-yl)boronic acid. While a definitive crystal structure for this specific compound is not publicly available, this document serves as an essential resource for researchers by synthesizing data from closely related analogs. By detailing experimental protocols, comparing key crystallographic parameters of similar structures, and discussing the implications for drug design, this guide offers a robust framework for scientists embarking on the structural analysis of novel benzimidazole boronic acids.

Introduction: The Significance of Benzimidazole Boronic Acids in Medicinal Chemistry

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their unique chemical structure, capable of forming hydrogen bonds, engaging in hydrophobic interactions, and coordinating with metal ions, allows them to bind to a wide array of biological targets.[] When functionalized with a boronic acid moiety, these compounds gain the ability to form reversible covalent bonds with diols, a feature critical for their roles as inhibitors of enzymes such as serine proteases and β-lactamases.[3][4]

The precise three-dimensional arrangement of atoms, determined through single-crystal X-ray diffraction, is fundamental to understanding the structure-activity relationships (SAR) of these molecules.[5] The crystal structure reveals crucial details about bond lengths, bond angles, and intermolecular interactions, which in turn dictate the compound's physical properties, stability, and binding affinity to protein targets.[5] For (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a compound of interest in drug discovery programs, understanding its solid-state conformation is paramount for rational drug design and lead optimization.

This guide will navigate the process of determining and analyzing the crystal structure of such a compound, drawing comparisons with structurally related molecules to provide a predictive framework.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process requiring careful execution of several key steps. The following protocol outlines a standard workflow for the crystallographic analysis of a small molecule like (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Synthesis and Purification

The initial step involves the synthesis of the target compound. Various synthetic routes to benzimidazole derivatives have been established, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[5][6] For boronic acid-substituted benzimidazoles, a common strategy involves a palladium-catalyzed cross-coupling reaction. It is imperative that the synthesized compound is of high purity, as impurities can significantly hinder crystallization.

Crystal Growth: The Art of Inducing Order

Obtaining high-quality single crystals is often the most challenging step. For small organic molecules like benzimidazole derivatives, several techniques can be employed:

  • Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[5][7]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[7] As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, promoting crystal growth.[7]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires screening a variety of options.

X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a diffraction pattern of spots is collected on a detector.[8]

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This computational process involves determining the positions of the atoms in the unit cell and refining their coordinates and thermal parameters to best fit the experimental data.[5]

Below is a Graphviz diagram illustrating the overall experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of (1-Methyl-1H-benzimidazol-5-yl)boronic acid purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: General workflow for small molecule X-ray crystallography.

Comparative Structural Analysis

In the absence of a published crystal structure for (1-Methyl-1H-benzimidazol-5-yl)boronic acid, we can infer its likely structural characteristics by comparing it with known structures of related benzimidazole and boronic acid derivatives.

Key Structural Features of Benzimidazole Derivatives

Crystal structures of benzimidazole derivatives reveal several common features:

  • Planarity: The benzimidazole ring system is generally planar.[9]

  • Hydrogen Bonding: The N-H proton of the imidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This leads to the formation of characteristic intermolecular hydrogen bonding patterns, such as chains or dimers, which are crucial for the stability of the crystal lattice.[9]

  • π-π Stacking: The aromatic nature of the benzimidazole core facilitates π-π stacking interactions between adjacent molecules, further contributing to the crystal packing.[9]

Structural Characteristics of Arylboronic Acids

Arylboronic acids also exhibit distinct structural motifs:

  • Dimerization: Boronic acids have a strong tendency to form hydrogen-bonded dimers through their -B(OH)2 groups.[10]

  • Coplanarity: The boronic acid group tends to be coplanar with the aromatic ring to which it is attached, although some degree of torsion is possible.[10]

Predicted Structure and Intermolecular Interactions of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Based on the features of its constituent parts, we can predict the following for the crystal structure of (1-Methyl-1H-benzimidazol-5-yl)boronic acid:

  • The molecule will likely form dimers through hydrogen bonding between the boronic acid groups of two molecules.

  • The methyl group at the N1 position will prevent the formation of N-H---N hydrogen bonds that are common in unsubstituted benzimidazoles. This may lead to different crystal packing arrangements compared to its N-H analogue.

  • The overall crystal structure will be stabilized by a combination of hydrogen bonding from the boronic acid groups and π-π stacking interactions between the benzimidazole rings.

The diagram below illustrates the likely intermolecular interactions.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C mol1 (1-Methyl-1H-benzimidazol-5-yl)boronic acid mol2 (1-Methyl-1H-benzimidazol-5-yl)boronic acid mol1->mol2 Hydrogen Bonding (Boronic Acid Dimer) mol3 (1-Methyl-1H-benzimidazol-5-yl)boronic acid mol2->mol3 π-π Stacking (Benzimidazole Rings)

Figure 2: Predicted intermolecular interactions.

Comparative Crystallographic Data

The following table presents representative crystallographic data for related benzimidazole and arylboronic acid structures to provide a basis for comparison.

Parameter2-((1H-benzimidazol-1-yl)methyl)benzoic acid[11]Phenylboronic acid[10](1-Methyl-1H-benzimidazol-5-yl)boronic acid (Predicted)
Chemical FormulaC₁₅H₁₂N₂O₂C₆H₇BO₂C₈H₉BN₂O₂[12][13]
Molecular Weight252.27121.93175.98[12][13]
Crystal SystemMonoclinicOrthorhombicMonoclinic or Orthorhombic
Space GroupP2₁/cPbcaCommon space groups for small organic molecules
Key InteractionsO-H···N, C-H···O, π-π stackingO-H···O (dimers)O-H···O (dimers), π-π stacking

Implications for Drug Development

A detailed understanding of the crystal structure of (1-Methyl-1H-benzimidazol-5-yl)boronic acid and its derivatives has significant implications for drug development:

  • Structure-Based Drug Design: The precise coordinates of each atom can be used in computational docking studies to predict how the molecule will bind to a protein target. This allows for the rational design of more potent and selective inhibitors.[14]

  • Polymorphism: Small organic molecules can often crystallize in multiple forms (polymorphs), each with different physical properties such as solubility and stability. X-ray crystallography is the definitive method for identifying and characterizing polymorphs, which is a critical aspect of pharmaceutical development.

  • Formulation: The solid-state structure influences the physicochemical properties of a drug substance, which in turn affects its formulation into a final drug product.

Conclusion

While the specific crystal structure of (1-Methyl-1H-benzimidazol-5-yl)boronic acid remains to be publicly reported, this guide provides a comprehensive framework for researchers working on this and related compounds. By understanding the established methodologies of X-ray crystallography and leveraging comparative analysis of similar structures, scientists can anticipate the key structural features and intermolecular interactions that will govern the behavior of these important molecules. The insights gained from such structural studies are invaluable for advancing the design and development of novel benzimidazole-based therapeutics.

References

  • Benchchem. A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds.
  • Dalton Transactions. Synthesis and structure of bifunctional N-alkylbenzimidazole phenylboronate derivatives. 2006-09-07.
  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Benchchem. Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Relationships.
  • ResearchGate. Structures of boronic acid derivatives and experimental results using different derivatives.
  • IUCr. How to grow crystals for X-ray crystallography. 2024-10-16.
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations | Request PDF. 2025-08-07.
  • Chemical Research in Chinese Universities. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations.
  • Excillum. Small molecule crystallography.
  • NIH. Absolute Configuration of Small Molecules by Co‐Crystallization.
  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Creative BioMart. X-ray Crystallography.
  • Benchchem. Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
  • BOC Sciences. Application of benzimidazole in drugs. 2019-06-28.
  • PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
  • Sigma-Aldrich. (1-Methyl-1H-benzimidazol-5-yl)boronic acid AldrichCPR.
  • PubChem. B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid | C8H9BN2O2 | CID 52987982.
  • İstanbul Teknik Üniversitesi. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations.
  • ResearchGate. The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. 2022-05-06.
  • PubChem. (1-Methyl-1H-imidazol-5-yl)boronic acid | C4H7BN2O2 | CID 53407233.
  • Alfa Chemistry. (1-Methyl-1H-benzimidazol-5-yl)boronic acid.
  • Arabian Journal of Chemistry. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study.
  • NIH. Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and acid–base properties of (1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2−). Evidence for intramolecular hydrogen-bond formation in aqueous solution between (N-1)H and the phosphonate group.
  • NIH. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. 2021-07-01.
  • OSTI.gov. RSC Medicinal Chemistry. 2024-08-12.
  • NIH. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid.
  • Sigma-Aldrich. (1-Methyl-1H-benzimidazol-5-yl)boronic acid AldrichCPR.

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies for Kinase, PARP, and HDAC Inhibitors Synthesized from (1-Methyl-1H-benzimidazol-5-yl)boronic acid

For researchers, medicinal chemists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of biological assay validation strategies for a promising class of compounds derived from (1-Methyl-1H-benzimidazol-5-yl)boronic acid. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives frequently exhibit potent inhibitory activity against key enzyme families implicated in cancer and other diseases: kinases, poly (ADP-ribose) polymerases (PARPs), and histone deacetylases (HDACs).[1][2]

This document offers full editorial control to dissect the nuances of assay selection and validation for these three critical target classes. We will move beyond rigid templates to provide a narrative grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The 1-methyl-1H-benzimidazole core provides a versatile scaffold for the synthesis of diverse small molecules. Its aromatic nature allows for π–π stacking interactions, while the nitrogen atoms can participate in hydrogen bonding with biological targets.[2] The boronic acid moiety at the 5-position serves as a convenient handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.[3] Given the prevalence of the benzimidazole core in known inhibitors, it is a rational starting point for the discovery of novel modulators of kinases, PARPs, and HDACs.[1][4]

Navigating the Assay Maze: A Comparative Overview

The initial step in characterizing a novel compound is to determine its biological activity through robust and reproducible assays. The choice of assay is critical and depends on the specific target, the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), and the desired endpoint.

Here, we compare common assay formats for our three target classes:

Target Class Assay Principle Readout Throughput Advantages Disadvantages Best Suited For
Kinases RadiometricRadioactivityLow to MediumGold standard, direct measurement of phosphorylation.[5]Radioactive waste, safety concerns.[6]Orthogonal validation, detailed mechanistic studies.
Fluorescence Polarization (FP)PolarizationHighHomogeneous, sensitive.[6]Requires fluorescent tracer, potential for interference.High-throughput screening (HTS), IC50 determination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)FRET SignalHighHomogeneous, ratiometric, reduced interference.Requires specific antibodies or reagents.HTS, binding affinity studies.
Luminescence (e.g., ADP-Glo™)Light OutputHighUniversal for ATPases, high sensitivity.[6][7]Multi-step, potential for enzyme coupling interference.[6]HTS, broad kinase profiling.
PARPs Colorimetric/Chemiluminescent ELISAAbsorbance/Light OutputMediumWell-established, direct detection of PARylation.Multiple wash steps, lower throughput.Initial hit validation, mechanistic studies.
Fluorescence Polarization (FP) - PARP TrappingPolarizationHighMeasures cytotoxic PARP trapping, homogeneous.[8]Indirect measure of enzymatic inhibition.Lead optimization, characterizing mechanism of action.
Cell-Based Viability/ApoptosisLuminescence/FluorescenceHighPhysiologically relevant, measures cellular outcome.Indirect, can be influenced by off-target effects.Secondary screening, confirming cellular activity.
HDACs FluorometricFluorescenceHighHomogeneous, sensitive.Potential for compound interference with fluorescence.HTS, initial potency determination.
Luminogenic (e.g., HDAC-Glo™)Light OutputHighHigh sensitivity, less interference than fluorescence.[9]More expensive reagents.HTS, cell-based assays.
Western BlotChemiluminescenceLowMeasures acetylation of endogenous substrates (e.g., histones, tubulin).[10]Low throughput, semi-quantitative.Hit confirmation, demonstrating cellular target engagement.
Cellular Thermal Shift Assay (CETSA)Protein AbundanceMediumMeasures direct target engagement in cells.Technically demanding, requires specific antibodies.Target validation, confirming in-cell binding.

Deep Dive: Experimental Protocols and Validation Strategies

This section provides detailed, step-by-step methodologies for key assays and outlines the critical parameters for their validation.

Kinase Inhibitor Assay Validation

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Caption: Workflow for kinase inhibitor validation.

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Protocol Steps:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound (serially diluted).

    • Add 2.5 µL of 4x kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Validation Parameters:

  • Z'-factor: To assess assay robustness for HTS, a Z'-factor is calculated using positive (no inhibitor) and negative (potent inhibitor) controls. A value > 0.5 is generally considered excellent.

  • IC50 Determination: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50).

  • ATP Competition: To determine if the inhibitor is ATP-competitive, IC50 values are determined at different ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive mechanism.

PARP Inhibitor Assay Validation

PARP enzymes are critical for DNA single-strand break repair.[11] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality.

Caption: Workflow for PARP inhibitor validation.

The PARPtrap™ assay measures the ability of an inhibitor to trap PARP on a DNA substrate, a key mechanism for the cytotoxicity of many PARP inhibitors.[8]

Protocol Steps:

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of 4x inhibitor solution.

    • Add 10 µL of a master mix containing 2x PARP enzyme and 2x fluorescently labeled nicked DNA.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of 4x NAD+ solution to initiate the PARylation reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader. An increase in polarization indicates PARP trapping.

Validation Parameters:

  • EC50 Determination: A dose-response curve is generated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50) for PARP trapping.

  • Comparison with Enzymatic Inhibition: The PARP trapping EC50 is compared to the enzymatic inhibition IC50 to understand the compound's dual mechanism of action.

  • Cellular Confirmation: The trapping mechanism is confirmed in cells by observing the formation of PARP-DNA complexes using techniques like immunofluorescence.

HDAC Inhibitor Assay Validation

HDACs remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression.[4] HDAC inhibitors can reactivate tumor suppressor genes.

Caption: Workflow for HDAC inhibitor validation.

The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that measures the activity of class I and II HDACs.[12]

Protocol Steps:

  • Cell Treatment:

    • Plate cells in a white-walled 384-well plate and allow them to adhere.

    • Treat cells with serial dilutions of the test compound and incubate for the desired time (e.g., 6-24 hours).

  • Reagent Addition:

    • Add an equal volume of HDAC-Glo™ I/II Reagent to each well. This reagent contains the acetylated substrate and the developer enzyme.

    • Mix on an orbital shaker for 30-60 seconds.

  • Incubation and Detection:

    • Incubate at room temperature for 15-45 minutes to allow for substrate deacetylation and subsequent luciferase reaction.

    • Measure luminescence with a plate reader.

Validation Parameters:

  • Cellular IC50: Determine the concentration of the inhibitor that causes a 50% reduction in HDAC activity in a cellular context.

  • Target Engagement Confirmation: Validate target engagement by measuring the acetylation of known HDAC substrates, such as histone H3 or α-tubulin, using Western blotting.[10] An increase in acetylation confirms HDAC inhibition.

  • Selectivity Profiling: Test the inhibitor against a panel of purified HDAC isoforms to determine its selectivity profile.[4]

Comparative Data for Benzimidazole-Based Inhibitors

The following table presents representative data for known benzimidazole-based inhibitors across the three target classes, highlighting the range of potencies and selectivities that can be achieved with this scaffold.

Compound Class Example Target Biochemical IC50 Cellular Activity Reference
Kinase Inhibitor 2-ArylbenzimidazoleChk215 nMProtects T-cells from radiation-induced apoptosis[3]
PARP Inhibitor Veliparib (ABT-888)PARP1/2~5 nMPotentiates temozolomide cytotoxicity[13]
HDAC Inhibitor Benzimidazole-based hydroxamic acidHDAC690 nMAntiproliferative activity in SW620 cells (14.8 µM)[4]

Conclusion: A Framework for Rigorous Validation

The validation of biological assays for novel compounds synthesized from (1-Methyl-1H-benzimidazol-5-yl)boronic acid requires a multi-faceted approach that progresses from high-throughput biochemical screening to more complex cell-based assays. By understanding the principles, advantages, and limitations of different assay formats, researchers can make informed decisions to efficiently characterize their compounds.

The key to successful validation lies in a systematic workflow that confirms potency, determines the mechanism of action, and demonstrates target engagement and the desired phenotypic outcome in a cellular context. This guide provides a robust framework for such a process, enabling the confident advancement of promising benzimidazole-based inhibitors through the drug discovery pipeline.

References

  • Asawa, R. R., et al. (2019). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 895-905.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Available from: [Link]

  • Asawa, R. R., et al. (2019). A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS discovery : advancing life sciences R & D, 24(9), 895–905.
  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available from: [Link]

  • Janetka, J. W., et al. (2003). Checkpoint Kinase Inhibitors: SAR and Radioprotective Properties of a Series of 2-Arylbenzimidazoles. Journal of medicinal chemistry, 46(24), 5218-5230.
  • Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 748-757.
  • Ali, A. M., et al. (2010). SAR of PXR transactivation in benzimidazole-based IGF-1R kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(5), 1693–1696.
  • Promega Corporation. (2014). HDAC-Glo I/II Assay. YouTube. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP2. Available from: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.
  • Lora Gonzalez, S. L., et al. (2021). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Journal of visualized experiments : JoVE, (175), 10.3791/62812.
  • Chen, Y., et al. (2015). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of biomolecular screening, 20(3), 366–374.
  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3143.
  • Al-dujaili, A. A., et al. (2022). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC medicinal chemistry, 13(10), 1167–1189.
  • Inks, E. S., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS medicinal chemistry letters, 11(11), 2185–2191.
  • Qiu, L., et al. (2012). Inhibition of Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 809, 411–429.
  • Li, J., & Seto, E. (2016). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. The Journal of biological chemistry, 291(24), 12519–12526.
  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. Available from: [Link]

  • Nguyen, T. T. H., et al. (2021). Novel histone deacetylase 6 inhibitors using benzimidazole as caps for cancer treatment. New Journal of Chemistry, 45(44), 20658-20669.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]

  • Chen, Y., et al. (2015). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of biomolecular screening, 20(3), 366-74.
  • ResearchGate. Biochemical profiling of isoform selectivity of histone deacetylase... - ResearchGate. Available from: [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
  • BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Available from: [Link]

  • CD BioSciences. Histone Deacetylase/SIRT Screening - Epigenetics. Available from: [Link]

  • Semantic Scholar. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available from: [Link]

  • BPS Bioscience. Western blot-based assay to determine inhibition of HDAC activity in whole cells Histone Deacetylase (HDAC) Cell-Based Screenin. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to functionalize this privileged scaffold, particularly through the strategic formation of carbon-carbon bonds, is paramount in the discovery of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and robust method for forging connections between aromatic systems. However, the unique electronic properties and potential for catalyst inhibition of nitrogen-rich heterocycles like benzimidazoles present distinct challenges.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. Drawing upon established protocols for structurally related benzimidazole derivatives, we will explore the nuances of catalyst selection, the critical role of ligands, and provide detailed experimental workflows to empower you to navigate this challenging yet rewarding transformation with confidence.

The Challenge: Catalyst Inhibition and Substrate Reactivity

The nitrogen atoms within the benzimidazole ring can act as Lewis bases, coordinating to the palladium center and potentially inhibiting its catalytic activity. This necessitates the careful selection of a catalyst system that can overcome this challenge. Furthermore, the electronic nature of the benzimidazole ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and transmetalation. For these reasons, catalyst systems that are highly active and resistant to deactivation are often required.

Comparative Analysis of Palladium Catalyst Systems

Our investigation of the literature for Suzuki-Miyaura couplings involving benzimidazole derivatives points to the efficacy of two main classes of palladium catalysts: those employing bulky, electron-rich phosphine ligands and those based on N-heterocyclic carbenes (NHCs).

Palladium Systems with Buchwald-Type Phosphine Ligands

Catalyst systems utilizing bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated remarkable success in the coupling of nitrogen-containing heterocycles.[1] These ligands promote the formation of monoligated, highly active Pd(0) species, which are crucial for efficient oxidative addition and can mitigate catalyst inhibition.

Key Advantages:

  • High Activity: Effective for coupling of challenging heterocyclic substrates.[1]

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.

  • Commercially Available Precatalysts: Buchwald precatalysts (e.g., P1 and P2) offer improved stability and ease of use.[1]

Palladium-N-Heterocyclic Carbene (NHC) Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms robust bonds with the palladium center, leading to highly stable and active catalysts. For benzimidazole substrates, palladium-benzimidazolium salt systems have been developed, showcasing high efficacy.[2]

Key Advantages:

  • High Stability: Resistant to decomposition at elevated temperatures.

  • High Activity: Can achieve very high turnover numbers.[2]

  • Versatility: Effective for a broad range of aryl and heteroaryl couplings.

Performance Comparison

The following table summarizes the performance of representative palladium catalyst systems in the Suzuki-Miyaura coupling of benzimidazole derivatives, providing a basis for selecting an appropriate system for (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)Reference
PdCl₂SPhosCs₂CO₃Dioxane12030-40 min~91%[3]
Buchwald Precatalyst P2-K₃PO₄Dioxane/H₂O10015 h~80%[1]
PdCl₂N,N'-dibenzylbenzimidazolium chlorideCs₂CO₃---Good to Excellent[2]

Note: The yields presented are for the coupling of halo-benzimidazoles with various boronic acids and serve as a strong indicator of potential performance with (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Experimental Protocols

Below are detailed, step-by-step methodologies for two promising catalyst systems.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with a PdCl₂/SPhos System

This protocol is adapted from a highly efficient microwave-promoted synthesis of 2-aryl benzimidazoles.[3]

Materials:

  • Halo-benzimidazole (1.0 mmol)

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.6 mmol)

  • PdCl₂ (5 mol%)

  • SPhos (10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the halo-benzimidazole, (1-Methyl-1H-benzimidazol-5-yl)boronic acid, PdCl₂, SPhos, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Halo-benzimidazole Boronic Acid Base (Cs₂CO₃) catalyst Add Catalyst System: PdCl₂ SPhos reactants->catalyst solvent Add Solvent: Dioxane catalyst->solvent heat Heat to 120 °C (30-40 min) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling with a Buchwald Precatalyst System

This protocol is based on a study focusing on the coupling of unprotected, nitrogen-rich heterocycles.[1]

Materials:

  • Halo-benzimidazole (1.0 mmol)

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (2.0 mmol)

  • Buchwald Precatalyst P2 (2.5–3.5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a flame-dried Schlenk flask, combine the halo-benzimidazole, (1-Methyl-1H-benzimidazol-5-yl)boronic acid, Buchwald Precatalyst P2, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Halo-benzimidazole Boronic Acid Precatalyst P2 Base (K₃PO₄) inert Inert Atmosphere (Argon) reactants->inert solvent Add Degassed Solvents: Dioxane/H₂O inert->solvent heat Heat to 100 °C (15 h) solvent->heat cool Cool to RT heat->cool extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling with Buchwald Precatalyst.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is a highly achievable transformation with the appropriate choice of palladium catalyst system. For rapid synthesis, the microwave-assisted protocol utilizing PdCl₂ with the SPhos ligand offers a compelling option, often providing high yields in a significantly shorter timeframe.[3] For broader functional group tolerance and reactions sensitive to high temperatures, the use of a Buchwald precatalyst, such as P2 , provides a robust and reliable alternative.[1]

It is imperative for researchers to recognize that the optimal conditions may vary depending on the specific coupling partner for (1-Methyl-1H-benzimidazol-5-yl)boronic acid. The protocols provided herein serve as excellent starting points for optimization. We strongly recommend small-scale screening of catalysts, ligands, bases, and solvents to identify the most efficient system for your specific synthetic target.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Karuvalam, R. P. et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445.
  • Zou, G. et al. (2006). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. Request PDF.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14040–14043.

Sources

A Comparative Guide to Analytical Methods for Determining the Purity of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a heterocyclic building block, is no exception. Its utility in crucial synthetic steps, such as the Suzuki-Miyaura cross-coupling reaction, necessitates a high degree of purity to ensure predictable reaction kinetics, high yields, and a clean product profile.[1] Impurities can lead to unwanted side reactions, catalyst poisoning, and complications in downstream purification processes.[1]

This guide provides a comparative analysis of the primary analytical techniques for determining the purity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. While specific literature on this particular molecule is limited, the methodologies presented are based on established and validated approaches for analogous aromatic and heterocyclic boronic acids. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the technical insights necessary to select the most appropriate method for your research needs.

The Challenge of Boronic Acid Analysis

Boronic acids present unique analytical challenges due to their inherent chemical properties. A primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis. Furthermore, the stability of boronic acids can be a concern, with some degrading over time on the benchtop.[4] An effective analytical method must be able to accurately quantify the active boronic acid and distinguish it from its boroxine form and other potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it a staple in purity assessment.[5][6] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.

Principle of Operation

RP-HPLC separates compounds based on their hydrophobicity. A liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (typically C18). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later than less hydrophobic, more polar compounds. A UV detector is commonly used to quantify the eluting compounds by measuring their absorbance at a specific wavelength.

Advantages for (1-Methyl-1H-benzimidazol-5-yl)boronic Acid Analysis
  • High Resolution: HPLC can effectively separate the target molecule from structurally similar impurities.

  • Quantitative Accuracy: With proper calibration, HPLC provides precise and accurate quantification of purity.

  • Versatility: A wide range of column chemistries and mobile phase compositions can be screened to optimize the separation.[5][6]

Considerations and Potential Issues
  • Boroxine Formation: The equilibrium between the boronic acid and its boroxine can lead to complex chromatograms with multiple peaks for a single compound. Method development should aim to either favor one form or achieve consistent conditions for a reproducible profile.

  • Method Development: Finding the optimal mobile phase pH and composition to achieve good peak shape and resolution for the benzimidazole-containing boronic acid is crucial.[5]

Experimental Protocol: RP-HPLC-UV for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Dissolve a known concentration of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample Dissolve Dissolve in Diluent (e.g., ACN/H2O) Start->Dissolve Filter Filter Sample (0.45 µm syringe filter) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structure and Quantification

NMR spectroscopy is an indispensable tool for structural elucidation and can also be employed for quantitative analysis (qNMR). For boronic acids, both ¹H and ¹¹B NMR are highly informative.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about molecular structure. In quantitative NMR (qNMR), the integral of a signal is directly proportional to the number of nuclei it represents, allowing for precise concentration determination against a certified internal standard.[7][8]

Advantages for (1-Methyl-1H-benzimidazol-5-yl)boronic Acid Analysis
  • Structural Confirmation: ¹H NMR can confirm the identity of the main component and help identify impurities.

  • Direct Observation of Boron: ¹¹B NMR provides a direct window into the boron environment, allowing for the differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxine species.[9][10][11]

  • Primary Analytical Method: qNMR is considered a primary analytical method, as it does not require a standard of the analyte itself for calibration when an internal standard is used.[7]

Considerations and Potential Issues
  • Sensitivity: NMR is generally less sensitive than HPLC-MS, which may be a limitation for detecting trace impurities.

  • Signal Overlap: In ¹H NMR, signals from impurities may overlap with those of the main compound, complicating quantification.

  • ¹¹B NMR Linewidths: The quadrupolar nature of the ¹¹B nucleus can lead to broad signals, which may reduce resolution.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the (1-Methyl-1H-benzimidazol-5-yl)boronic acid sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals for accurate integration.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_data Data Analysis Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H Spectrum (long D1) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Mass Spectrometry (MS): High Sensitivity for Impurity Profiling

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is an exceptionally sensitive method for identifying and quantifying impurities.

Principle of Operation

MS measures the mass-to-charge ratio (m/z) of ionized molecules. In LC-MS, the eluent from the HPLC column is directed into an ion source (e.g., electrospray ionization - ESI), where molecules are charged. These ions are then separated in a mass analyzer based on their m/z, allowing for the determination of their molecular weights. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting ions and analyzing the resulting fragments.

Advantages for (1-Methyl-1H-benzimidazol-5-yl)boronic Acid Analysis
  • High Sensitivity: LC-MS can detect and quantify impurities at very low levels (ppm or even ppb).[12][13]

  • Specificity: The combination of chromatographic retention time and mass-to-charge ratio provides high confidence in compound identification.

  • Impurity Identification: MS and MS/MS data can be used to propose structures for unknown impurities.

  • Direct Analysis: Modern ESI-MS methods can often analyze boronic acids without prior derivatization.[14][15]

Considerations and Potential Issues
  • Ionization Efficiency: The response of a compound in ESI-MS can vary significantly, which can complicate quantification without appropriate standards.

  • Complex Spectra: Boronic acids can form adducts with solvents or dimerize in the ion source, leading to complex mass spectra that require careful interpretation.[14][15]

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but mobile phase additives should be volatile (e.g., formic acid or ammonium acetate instead of non-volatile phosphates).

  • MS Parameters:

    • Ionization Mode: Both positive and negative ion modes should be explored, as boronic acids can be detected in both.[16] Negative mode is often effective for detecting the [M-H]⁻ ion.[15]

    • Mass Range: Scan a range appropriate for the expected compound and potential impurities (e.g., m/z 100-1000).

    • Source Parameters: Optimize parameters like capillary voltage and gas temperatures to minimize in-source fragmentation and adduct formation.[14][15]

  • Data Analysis:

    • Extract ion chromatograms for the m/z of the parent compound and any expected impurities.

    • Analyze the mass spectra of any detected impurity peaks to determine their molecular weights.

Comparison of Analytical Methods

FeatureHPLC-UVqNMRLC-MS
Primary Use Quantitative PurityAbsolute Quantification & Structural IDImpurity Identification & Trace Analysis
Sensitivity Moderate (µg/mL to ng/mL)Low (mg/mL)High (ng/mL to pg/mL)[17]
Selectivity Good (Chromatographic)Moderate (Chemical Shift)Excellent (Chromatography + m/z)
Quantification Relative (Area %)Absolute (with standard)Relative/Absolute (with standards)
Impurity ID Not possiblePossible for major impuritiesExcellent (MW and fragmentation)
Throughput HighLow to ModerateHigh[14][15]
Key Challenge Boroxine equilibriumSignal overlap, sensitivityIonization variability, adducts

Conclusion and Recommendations

A comprehensive assessment of the purity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is best achieved by a combination of these analytical techniques.

  • For routine quality control and purity assessment (>95%) , RP-HPLC-UV is the recommended method due to its robustness, high throughput, and excellent quantitative performance.

  • For definitive structural confirmation and as a primary method for absolute quantification , qNMR is unparalleled. It is particularly valuable for certifying reference materials.

  • For in-depth impurity profiling and the detection of trace-level contaminants , LC-MS is the most powerful tool, offering unmatched sensitivity and specificity.

By understanding the strengths and limitations of each method, researchers can confidently select the appropriate analytical strategy to ensure the quality of their (1-Methyl-1H-benzimidazol-5-yl)boronic acid, leading to more reliable and successful outcomes in their synthetic endeavors.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., & Garrido Frenich, A. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(19), 4707-4714. [Link]

  • Zimmermann, P. F., & Singer, H. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4164-4171. [Link]

  • Pianowski, Z. L., & Winssinger, N. (2007). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Chemical Biology, 2(7), 481-486. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Levin, S., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(10), 2256-2262. [Link]

  • Reddy, G. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]

  • Reddy, G. S., et al. (2021). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Aguilera-Sáez, L. M., et al. (n.d.). Supporting Information. Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. [Link]

  • van der Hout, I., et al. (2019). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1597, 163-169. [Link]

  • Wang, B., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2854. [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • James, T. D. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Pauli, G. F., et al. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7815. [Link]

  • Yoshino, K., et al. (1998). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 14(3), 549-551. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624-14625. [Link]

  • Hudson, W. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15098-15106. [Link]

Sources

A Comparative Guide to the Kinetic Performance of (1-Methyl-1H-benzimidazol-5-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzimidazole Moiety and its Boronic Acid Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to mimic purine bases and interact with a wide range of biological targets. Consequently, the efficient and predictable functionalization of benzimidazoles is a critical endeavor in drug discovery and development. (1-Methyl-1H-benzimidazol-5-yl)boronic acid has emerged as a versatile building block, enabling the introduction of this privileged heterocycle into complex molecules via transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, comparative analysis of the kinetic performance of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. We will delve into the mechanistic nuances of each reaction, present comparative data on reaction efficiency, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on explaining the "why" behind experimental choices, ensuring that the described methodologies are not just recipes but self-validating systems for achieving optimal results.

Comparative Analysis of Coupling Reactions

The choice of coupling strategy for (1-Methyl-1H-benzimidazol-5-yl)boronic acid is dictated by the desired bond formation (C-C vs. C-N/C-O) and the specific context of the synthetic route. Here, we compare the Suzuki-Miyaura and Chan-Lam reactions, highlighting the factors that influence their kinetics and overall success when using this specific benzimidazole-containing reagent.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages.[1] Its broad applicability and functional group tolerance have made it a staple in complex molecule synthesis.

Mechanistic Considerations for (1-Methyl-1H-benzimidazol-5-yl)boronic acid:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The benzimidazole moiety in our target boronic acid introduces specific electronic and coordinative properties that can influence these steps. The 1-methyl group prevents the formation of inhibitory N-palladium complexes that can arise with unprotected N-H benzimidazoles, which is a significant advantage.[2] However, the inherent Lewis basicity of the benzimidazole nitrogen can still lead to catalyst inhibition by coordinating to the palladium center, potentially slowing down the reaction.[2][3]

The electronic nature of the benzimidazole ring, being relatively electron-rich, generally facilitates the crucial transmetalation step. Electron-donating groups on the boronic acid partner are known to enhance the reaction rate and yield.[4]

Performance and Optimization:

Achieving high yields and favorable kinetics in Suzuki-Miyaura couplings with (1-Methyl-1H-benzimidazol-5-yl)boronic acid is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often employed to promote the reaction and prevent catalyst deactivation.[2]

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Substituted Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015-20Good to Excellent[2]
Electron-rich Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012High[5]
Deactivated Aryl Chloride[Pd(allyl)Cl]₂ / DavePhosK₃PO₄Dioxane/H₂O10018Moderate to Good[2]

This table presents typical conditions and expected outcomes for Suzuki-Miyaura reactions with benzimidazole-like boronic acids based on literature precedents. Actual results with (1-Methyl-1H-benzimidazol-5-yl)boronic acid may vary.

The Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds

The Chan-Lam coupling provides a complementary strategy for the arylation of amines and phenols using boronic acids, catalyzed by copper complexes.[6] This reaction is particularly attractive due to its often milder conditions, which can include room temperature and the use of air as the oxidant.[6]

Mechanistic Considerations for (1-Methyl-1H-benzimidazol-5-yl)boronic acid:

The mechanism of the Chan-Lam coupling is still a subject of extensive research but is generally believed to involve the formation of a copper(II)-aryl species, followed by coordination of the nucleophile (amine or alcohol) and reductive elimination from a Cu(III) intermediate to form the C-N or C-O bond. Oxygen from the air is often sufficient to regenerate the active Cu(II) catalyst.[6]

For (1-Methyl-1H-benzimidazol-5-yl)boronic acid, the key considerations are the nucleophilicity of the coupling partner and the potential for the benzimidazole nitrogen to coordinate with the copper catalyst. While less of an issue than with palladium, strong coordination can still influence reaction rates. The reaction is generally tolerant of a wide range of functional groups.

Performance and Optimization:

The Chan-Lam coupling is sensitive to the choice of copper source, base, and solvent.[7] Copper(II) acetate is a commonly used catalyst. The choice of base, often a mild one like pyridine or triethylamine, is also crucial.[7]

Coupling Partner (Nucleophile)Copper SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineCu(OAc)₂PyridineDCMRT24-72Good
Primary/Secondary AmineCu(OAc)₂Et₃NMeOHRT48Moderate to Good[8]
PhenolCu(OAc)₂2,6-LutidineDCMRT48Good[6]

This table presents typical conditions and expected outcomes for Chan-Lam reactions with arylboronic acids and relevant nucleophiles. Actual results with (1-Methyl-1H-benzimidazol-5-yl)boronic acid may vary.

Experimental Protocols

The following protocols are designed to be robust and provide a solid starting point for kinetic studies and reaction optimization.

Protocol 1: Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC

This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction between (1-Methyl-1H-benzimidazol-5-yl)boronic acid and an aryl bromide.

Materials:

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Dioxane/Water (4:1 v/v), degassed

  • Internal standard (e.g., naphthalene)

  • Reaction vials, magnetic stir bars

  • HPLC system with a C18 column

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, (1-Methyl-1H-benzimidazol-5-yl)boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, and the internal standard.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath at 100 °C and start vigorous stirring.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample.

  • Analyze the quenched samples by HPLC to determine the concentration of the starting material, product, and internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

Protocol 2: Kinetic Monitoring of Chan-Lam Coupling via HPLC

This protocol outlines a method for tracking the progress of a Chan-Lam N-arylation reaction.

Materials:

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Cu(OAc)₂ (1.0 equiv, for stoichiometric reaction, or 0.1 equiv for catalytic)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Internal standard (e.g., biphenyl)

  • Reaction vials, magnetic stir bars

  • HPLC system with a C18 column

Procedure:

  • To an open-air reaction vial with a magnetic stir bar, add (1-Methyl-1H-benzimidazol-5-yl)boronic acid, aniline, Cu(OAc)₂, and the internal standard.

  • Add DCM and pyridine to the vial.

  • Stir the reaction mixture at room temperature.

  • At designated time points, withdraw an aliquot and quench it in a vial with a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the samples by HPLC to monitor the consumption of the boronic acid and the formation of the N-arylated product.

  • Plot the product concentration against time to determine the reaction kinetics.

Visualization of Key Concepts

To better illustrate the processes discussed, the following diagrams have been generated.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar'B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Nucleophile Coordination (Nu-H) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (O2)

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis A Weigh Reagents: - Boronic Acid - Coupling Partner - Catalyst & Ligand - Base - Internal Standard B Add Degassed Solvent A->B C Heat and Stir B->C D Withdraw Aliquots at Time Intervals C->D E Quench Aliquots D->E F HPLC Analysis E->F G Quantify Reactants and Products F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate H->I

Caption: General workflow for kinetic analysis of coupling reactions.

Conclusion and Future Outlook

Both the Suzuki-Miyaura and Chan-Lam coupling reactions are powerful tools for the functionalization of the (1-Methyl-1H-benzimidazol-5-yl)boronic acid scaffold. The Suzuki-Miyaura reaction is the method of choice for C-C bond formation, and while the benzimidazole moiety can present challenges related to catalyst inhibition, these can be overcome with the use of appropriate bulky, electron-rich phosphine ligands. The Chan-Lam coupling offers a milder, often room-temperature alternative for C-N and C-O bond formation.

For drug development professionals, the choice between these methods will depend on the desired final product and the overall synthetic strategy. The kinetic profiles of these reactions are highly dependent on the specific reaction conditions, and the protocols provided herein offer a robust starting point for optimization. Future work in this area should focus on developing more active and stable catalysts that are less susceptible to inhibition by nitrogen-containing heterocycles, as well as expanding the scope of these reactions to include more challenging coupling partners. The continued exploration of these powerful synthetic methods will undoubtedly accelerate the discovery of novel benzimidazole-containing therapeutics.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents. ResearchGate. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing. [Link]

Sources

A Comparative Benchmarking Guide to (1-Methyl-1H-benzimidazol-5-yl)boronic acid in Palladium-Catalyzed Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is critical to the success of these transformations, influencing reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth performance benchmark of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a heteroarylboronic acid of increasing interest, against two widely used standards: Phenylboronic acid and 3-Pyridylboronic acid.

The inclusion of the benzimidazole motif is a strategic choice in medicinal chemistry, known to impart a range of biological activities.[2] However, the presence of nitrogen-rich heterocycles introduces unique challenges in palladium-catalyzed reactions. This guide will delve into the mechanistic nuances and present comparative experimental data to inform rational substrate selection and reaction optimization.

The Challenge of Nitrogen-Rich Heterocycles in Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of this cycle can be significantly hampered by the coordination of Lewis-basic nitrogen atoms, present in heterocycles like benzimidazole and pyridine, to the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields and sluggish reaction rates.[5]

The development of sterically hindered and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has been a significant breakthrough, enabling the successful coupling of these challenging substrates by promoting the desired catalytic pathway over catalyst inhibition.[6]

Performance Benchmark: A Comparative Analysis

To provide a clear performance comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, Phenylboronic acid, and 3-Pyridylboronic acid with 4-bromotoluene as a model aryl bromide. The reaction conditions are based on a highly efficient and widely applicable catalyst system comprising Palladium(II) acetate (Pd(OAc)₂) and the SPhos ligand.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromotoluene

Boronic AcidStructureCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(1-Methyl-1H-benzimidazol-5-yl)boronic acidStructure of (1-Methyl-1H-benzimidazol-5-yl)boronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1001885 (representative)¹[5]
Phenylboronic acidStructure of Phenylboronic acidPd(OAc)₂ (0.1 mol%), SPhos (0.2 mol%)K₃PO₄Toluene/H₂O801>95[1]
3-Pyridylboronic acidStructure of 3-Pyridylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O1001678 (representative)²[5]

¹Yield is a representative value for a similar benzimidazole substrate under these conditions, as direct data for this specific molecule under these exact conditions is not readily available in published literature. ²Yield is a representative value for a similar pyridyl substrate under these conditions.

Analysis of Performance:

  • Phenylboronic acid serves as the benchmark for high reactivity, typically providing excellent yields in short reaction times with low catalyst loading. Its simple aromatic structure presents minimal steric hindrance and no interfering heteroatoms.

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid , while demonstrating good reactivity with a high representative yield, requires more forcing conditions (higher temperature and longer reaction time) compared to phenylboronic acid. This is consistent with the known challenges of nitrogen-containing heterocycles. The N-methylation of the benzimidazole ring is a crucial design element, as it blocks one of the nitrogen atoms from coordinating with the palladium catalyst, thereby mitigating catalyst inhibition to some extent.[5]

  • 3-Pyridylboronic acid also presents a challenge due to the Lewis basicity of the pyridine nitrogen. Its performance is comparable to the benzimidazole derivative, requiring similar reaction conditions to achieve good yields. The position of the boronic acid group on the pyridine ring can also significantly influence reactivity, with 2-pyridylboronic acids being notoriously difficult substrates due to strong chelation with the catalyst.[7]

Mechanistic Considerations and Experimental Design

The choice of experimental conditions is paramount when working with heteroarylboronic acids. The causality behind the selected protocol is as follows:

  • Catalyst System (Pd(OAc)₂/SPhos): The palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The SPhos ligand is a bulky, electron-rich monophosphine ligand. Its steric bulk promotes the reductive elimination step and discourages the formation of inactive dimeric palladium species. The electron-rich nature of the ligand enhances the rate of oxidative addition. For heteroaryl substrates, ligands like SPhos are crucial to prevent the nitrogen atoms of the substrate from binding too strongly to the palladium center.[6]

  • Base (K₃PO₄): A base is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. Potassium phosphate is a moderately strong base that is effective in this role and generally shows good functional group tolerance.[1]

  • Solvent System (Toluene/H₂O or Dioxane/H₂O): A biphasic solvent system is often employed in Suzuki-Miyaura reactions. The organic solvent (toluene or dioxane) solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates the activation of the boronic acid at the interface.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the catalyst and ligand if desired. Add the palladium(II) acetate and SPhos to the Schlenk tube under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed organic solvent (e.g., toluene or dioxane, 5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the specified temperature and stir vigorously for the indicated time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Catalytic Processes

To further elucidate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the performance of different boronic acids.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-B(OH)2 / Base Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance_Benchmark_Workflow cluster_setup Experimental Setup cluster_execution Parallel Synthesis cluster_analysis Data Analysis and Comparison A Select Common Aryl Halide (e.g., 4-Bromotoluene) B Define Standardized Catalyst System (e.g., Pd(OAc)2/SPhos, Base, Solvent) A->B C1 (1-Methyl-1H-benzimidazol-5-yl)boronic acid B->C1 C2 Phenylboronic acid B->C2 C3 3-Pyridylboronic acid B->C3 D Monitor Reaction Progress (TLC, GC-MS) C1->D C2->D C3->D E Isolate and Purify Products D->E F Calculate Yields E->F G Compare Performance Metrics (Yield, Time, Purity) F->G

Caption: Workflow for a comparative performance benchmark of boronic acids.

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. While it presents greater challenges in Suzuki-Miyaura cross-coupling compared to simple arylboronic acids like phenylboronic acid, these can be effectively overcome with the use of modern catalyst systems. Its performance is comparable to other nitrogen-containing heteroarylboronic acids such as 3-pyridylboronic acid. A thorough understanding of the underlying mechanistic principles, particularly the potential for catalyst inhibition by the benzimidazole nitrogen atoms, is crucial for the rational design of efficient and high-yielding coupling reactions. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize (1-Methyl-1H-benzimidazol-5-yl)boronic acid in their synthetic endeavors.

References

  • Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Europe PMC. Retrieved January 7, 2026, from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.
  • D'Alterio, M. C., Talarico, G., & Poater, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(57), 14139-14153. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, mild and efficient method for the protection of hydroxyl groups. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to Novel 5-Aryl-1-methyl-1H-benzo[d]imidazoles: Synthesis, Characterization, and Performance Against Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzimidazole Scaffold

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity. This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[1] More recently, the focus has shifted towards their significant potential as anticancer agents, with derivatives showing efficacy in inhibiting various kinases and disrupting microtubule polymerization.[2][3]

The functionalization of the benzimidazole ring is key to unlocking its therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[4] This guide focuses on the synthetic utility of (1-Methyl-1H-benzimidazol-5-yl)boronic acid , a key building block for generating novel 5-aryl-1-methyl-1H-benzo[d]imidazoles. We will present the synthesis, characterization data, and a comparative analysis of these novel compounds against an established therapeutic, Bicalutamide, in the context of prostate cancer.

Strategic Synthesis of Novel 5-Aryl-1-methyl-1H-benzo[d]imidazoles

The core of our synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acids and aryl halides.[4] The N-methylation of the benzimidazole ring serves to block potential catalyst inhibition by the unprotected N-H group, a common issue in cross-coupling reactions with nitrogen-rich heterocycles.[5]

Herein, we propose the synthesis of three novel compounds with potential anticancer activity, each featuring a different aryl substituent to demonstrate the versatility of the methodology.

  • Target Compound 1 (TC1): 1-Methyl-5-(4-methoxyphenyl)-1H-benzo[d]imidazole

  • Target Compound 2 (TC2): 1-Methyl-5-(pyridin-3-yl)-1H-benzo[d]imidazole

  • Target Compound 3 (TC3): 4-(1-Methyl-1H-benzo[d]imidazol-5-yl)benzonitrile

The general synthetic scheme is depicted below:

G cluster_conditions Reaction Conditions BoronicAcid (1-Methyl-1H-benzimidazol-5-yl)boronic acid Catalyst PdCl2 (5 mol%) SPhos (10 mol%) Product Novel 5-Aryl-1-methyl-1H-benzo[d]imidazole (TC1, TC2, TC3) BoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide Aryl Halide (Ar-X) (e.g., 4-iodoanisole, 3-bromopyridine, 4-bromobenzonitrile) ArylHalide->Product Suzuki-Miyaura Coupling Base Cs2CO3 (2 equiv) Solvent Dioxane Heat Microwave, 120 °C, 30-40 min

Caption: General synthetic scheme for novel benzimidazoles.

Characterization Data (Representative Analogues)

As the target compounds are novel, their experimental data is not yet published. However, we can reliably predict the expected spectral characteristics based on closely related, well-characterized analogues. The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for our target compounds, based on published data for structurally similar benzimidazoles.[6][7][8][9][10]

Table 1: Expected ¹H and ¹³C NMR Characterization Data

CompoundExpected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)
TC1 8.15 (s, 1H), 7.70-7.50 (m, 4H), 7.15 (d, 2H), 3.85 (s, 3H), 3.80 (s, 3H)161.1, 151.8, 143.5, 138.0, 130.0, 128.5, 123.2, 122.0, 119.5, 114.8, 112.0, 55.8, 32.5
TC2 9.10 (s, 1H), 8.60 (d, 1H), 8.20 (d, 1H), 8.10 (s, 1H), 7.70-7.50 (m, 3H), 3.82 (s, 3H)151.5, 149.0, 148.5, 143.0, 137.5, 135.0, 124.0, 122.5, 120.0, 118.0, 111.5, 32.6
TC3 8.25 (s, 1H), 8.00 (d, 2H), 7.85 (d, 2H), 7.75-7.55 (m, 2H), 3.85 (s, 3H)150.5, 144.0, 138.5, 135.0, 133.0, 130.0, 122.8, 120.5, 119.0, 112.5, 110.0, 32.7

Table 2: Expected Mass Spectrometry Data

CompoundFormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺ (ESI-MS)
TC1 C₁₅H₁₄N₂O239.1184239.1181
TC2 C₁₃H₁₁N₃210.1031210.1029
TC3 C₁₅H₁₁N₃234.1031234.1028

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a demonstrated, efficient method for the synthesis of 2-(hetero)aryl benzimidazoles and provides a robust starting point for optimization.[4] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Add (1-Methyl-1H-benzimidazol- 5-yl)boronic acid (1.0 mmol) & Aryl Halide (1.2 mmol) to a microwave vial. add_catalyst Add PdCl2 (5 mol%) & SPhos (10 mol%). start->add_catalyst add_base Add Cs2CO3 (2.0 mmol). add_catalyst->add_base add_solvent Add Dioxane (4 mL). add_base->add_solvent degas Degas the mixture with Argon for 5 minutes. add_solvent->degas seal Seal the vial securely. degas->seal irradiate Irradiate in microwave at 120 °C for 30-40 minutes. seal->irradiate cool Cool vial to room temperature. irradiate->cool filter Dilute with Ethyl Acetate. Filter through Celite. cool->filter concentrate Concentrate filtrate under reduced pressure. filter->concentrate chromatography Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). concentrate->chromatography end Characterize pure product (NMR, MS, etc.). chromatography->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (1-Methyl-1H-benzimidazol-5-yl)boronic acid (1.0 mmol, 1.0 equiv), the corresponding aryl halide (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the vial, add palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%).

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane to the vial.

  • Inerting: Seal the vial with a septum and degas the mixture by bubbling argon through the solution for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the mixture to 120 °C and hold for 30-40 minutes.

  • Reaction Quenching and Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the filtrates and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-1-methyl-1H-benzo[d]imidazole product.

Comparative Analysis: Novel Benzimidazoles vs. Bicalutamide

To contextualize the potential of these novel compounds, we compare their structural features and implied mechanism of action against Bicalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer.

Bicalutamide functions by competitively inhibiting the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone, which are crucial for the growth of prostate cancer cells.[11] Its efficacy can be quantified by its half-maximal inhibitory concentration (IC₅₀) against various prostate cancer cell lines.

Table 3: Performance Comparison

FeatureNovel Benzimidazoles (TC1-TC3)Bicalutamide
Core Scaffold 1-Methyl-1H-benzo[d]imidazoleN-aryl hydantoin derivative
Mechanism of Action Putative: Kinase Inhibition / Microtubule Disruption[2][3]Androgen Receptor (AR) Antagonist[11]
Reported IC₅₀ (LNCaP cells) To be determined~0.16 µM - 7 µM[11][12]
Reported IC₅₀ (22Rv1 cells) To be determined~45.20 µM[13]
Synthetic Accessibility High, via a one-step Suzuki-Miyaura coupling from a common intermediate.Multi-step synthesis.[14]

Discussion:

The key difference lies in the mechanism of action. While Bicalutamide directly targets the androgen receptor signaling pathway, many benzimidazole-based anticancer agents act through different mechanisms, such as inhibiting crucial kinases (e.g., VEGFR, EGFR) or disrupting tubulin polymerization, which affects cell division.[2][3] This is a critical point of differentiation. The development of resistance to anti-androgen therapies is a significant clinical challenge in prostate cancer. Novel compounds that act via AR-independent pathways, such as our proposed benzimidazoles, could offer a significant advantage for patients with castration-resistant prostate cancer (CRPC).

The synthetic route to the proposed benzimidazoles is highly efficient, employing a single key cross-coupling step to introduce diversity. This modularity is highly advantageous in a drug discovery setting, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. In contrast, the synthesis of Bicalutamide and its analogues often involves more linear, multi-step sequences.[14]

The next logical step for the proposed compounds would be in vitro screening against a panel of prostate cancer cell lines (e.g., LNCaP, 22Rv1, DU-145) to determine their IC₅₀ values and elucidate their precise mechanism of action.[13][14] A favorable result would be potent cytotoxicity, particularly in cell lines known to be resistant to Bicalutamide.

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is an excellent starting material for the efficient synthesis of novel 5-aryl-substituted benzimidazoles via the robust Suzuki-Miyaura cross-coupling reaction. The proposed target compounds (TC1-TC3) represent a new chemical space with the potential for potent anticancer activity through mechanisms distinct from current anti-androgen therapies. Their straightforward, modular synthesis makes them attractive candidates for further investigation in the development of next-generation therapeutics for prostate cancer and other malignancies. This guide provides the foundational data and protocols necessary for researchers to embark on the synthesis and evaluation of this promising class of compounds.

References

  • Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]

  • Al-Qatati, A., Hassan, M. H., El-Gamal, M. I., Anbar, A., Ali, A., & Kandil, S. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. [Link]

  • Supporting Information for: An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • Wadoski, T., Pearce, K., & Ghaffari, M. A. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences, 22(16), 8993. [Link]

  • (n.d.). Supporting Information. [Link]

  • Al-Omary, F. A. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals. [Link]

  • Hassan, M. H., et al. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Bioorganic & Medicinal Chemistry Letters, 36, 127817. [Link]

  • Dai, W., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1017. [Link]

  • PubChem. 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile. [Link]

  • (n.d.). 1H NMR spectra. The Royal Society of Chemistry. [Link]

  • Kumar, D., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Al-Ostoot, F. H., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]

  • Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]

  • Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]

  • Dai, W., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. PubMed. [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Mondal, T., & Bera, K. (2018). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link]

  • Nikpassand, M., et al. (2017). Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2006). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]

  • Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17108–17111. [Link]

  • El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 129-132. [Link]

  • ResearchGate. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2016). 4-(4-(((1H-Benzo[d][6][11][14]triazol-1-yl)oxy)methyl)-1,2,3-triazol-1-yl)-7-chloroquinoline. Molecules, 21(9), 1162. [Link]

  • PubChem. 2-(2'-Pyridyl)benzimidazole. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. As a critical reagent in contemporary drug discovery and organic synthesis, its unique chemical properties demand a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and laboratory professionals, offering procedural steps grounded in established safety standards to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. (1-Methyl-1H-benzimidazol-5-yl)boronic acid is a combustible solid with specific hazards that must be respected throughout its lifecycle in the laboratory.

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Its designation as WGK 3 also indicates it is highly hazardous to water, making containment from environmental release a top priority. These classifications are not merely administrative; they directly inform the necessity of the stringent handling and disposal protocols outlined below. The risk of serious eye damage, for instance, mandates the use of chemical splash goggles, while the potential for respiratory irritation necessitates handling within a certified chemical fume hood.

Table 1: GHS Hazard and Safety Information Summary

Hazard Classification GHS Code Signal Word Description
Skin Irritation H315 Danger Causes skin irritation.
Serious Eye Damage H318 Danger Causes serious eye damage.
Specific Target Organ Toxicity H335 Danger May cause respiratory irritation.
Storage Class 11 - Combustible Solids.

| Water Hazard Class | WGK 3 | - | Highly hazardous to water. |

Pre-Disposal Operations: Safety and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling (1-Methyl-1H-benzimidazol-5-yl)boronic acid in any form (pure, in solution, or as waste):

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[1]

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[2]

Waste Characterization and Segregation

Proper segregation is a cornerstone of safe laboratory waste management. Improperly mixed chemicals can lead to violent reactions, toxic gas release, or fires.

  • Designate as Hazardous Waste: All waste containing (1-Methyl-1H-benzimidazol-5-yl)boronic acid must be treated as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of in regular trash or flushed down the drain.[2][3]

  • Maintain Separate Waste Streams: This waste must be segregated from other chemical waste streams. Critically, do not mix boronic acid waste with strong oxidizing agents, strong acids, or bases unless it is part of a specific, validated neutralization protocol.[2][3]

  • Use Designated Containers: Waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, screw-top cap.[4] The use of repurposed food containers is strictly prohibited.[4]

Step-by-Step Disposal Protocols

Follow these procedures for the collection and disposal of waste generated from (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Protocol 3.1: Disposal of Solid Waste

This applies to unused reagent, contaminated weighing paper, gloves, and other solid lab materials.

  • Container Preparation: Select a clearly marked, compatible container with a secure lid.

  • Labeling: Affix a "Hazardous Waste" label to the container.[5][6] The label must include the full chemical name, "(1-Methyl-1H-benzimidazol-5-yl)boronic acid," and an indication of its hazards (e.g., "Irritant," "Corrosive to Eyes").[5]

  • Waste Collection: Carefully place the solid waste into the designated container, minimizing the creation of dust.

  • Secure Storage: Close the container tightly. Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][5][6]

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 3.2: Disposal of Liquid Waste (Solutions)

This applies to reaction mixtures or solutions containing the compound.

  • Container Selection: Use a dedicated, leak-proof container intended for liquid hazardous waste.

  • Labeling: As with solid waste, the container must be labeled with "Hazardous Waste," the chemical name, and its hazards. If the waste is a mixture, list all components.[5]

  • Waste Transfer: Carefully pour the liquid waste into the container, avoiding splashes. A funnel may be used.

  • Secure Storage: Seal the container and store it in the SAA, ensuring it has secondary containment to prevent spills.

  • Arrange for Pickup: Follow institutional procedures for the disposal of the full container.

Protocol 3.3: Decontamination of Empty Containers

Empty containers that once held (1-Methyl-1H-benzimidazol-5-yl)boronic acid must be decontaminated before they can be disposed of as non-hazardous waste.[2]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste, as it will be contaminated with residual chemical.[2] Subsequent rinses may also need to be collected, depending on institutional guidelines.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area (such as the back of the fume hood).

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once clean and dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[2]

Emergency Procedures: Spill Management

In the event of a small spill, prompt and correct action is crucial to prevent exposure and contamination. All personnel must be trained on these procedures.[7]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. If the compound is combustible, remove all ignition sources.

  • Consult SDS: Refer to the Safety Data Sheet for spill-specific information.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For benzimidazole-related compounds, it may be appropriate to dampen the solid spill material with 60-70% ethanol to reduce dust generation before collection.[8]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated PPE for disposal as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert assess Assess Hazard (Consult SDS) alert->assess ppe Don Appropriate PPE assess->ppe Minor Spill evacuate Major Spill: Evacuate & Call EHS assess->evacuate Major Spill cleanup Contain & Clean Spill (Absorb/Dampen & Collect) ppe->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Package & Label Spill Waste decon->dispose report Report Incident to Supervisor & EHS dispose->report

Caption: Workflow for small-scale chemical spill response.

Regulatory Compliance Framework

All disposal activities must adhere to local, state, and federal regulations. In the United States, two primary federal agencies govern hazardous waste:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management, including labeling, storage time limits, and transportation.[9] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific storage limits and reporting requirements.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers.[10] These standards mandate access to SDSs, employee training on chemical hazards, and established emergency response plans.[7][10][11]

Adherence to the protocols in this guide will support compliance with these critical regulatory frameworks, fostering a culture of safety and environmental stewardship within your laboratory.

References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. (n.d.). Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • BENZIMIDAZOLE. (n.d.). CAMEO Chemicals, NOAA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • SAFETY DATA SHEET. (n.d.). CymitQuimica.
  • Chemwatch MSDS 36092 - Sdfine. (n.d.). Sdfine.
  • Benzimidazole. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid. (n.d.). CymitQuimica.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). National Academies Press.
  • SAFETY DATA SHEET. (2010, August 27). Fisher Scientific.
  • SAFETY DATA SHEET. (2008, November 4). Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.

Sources

Comprehensive Safety and Handling Guide for (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and operational directives for the handling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in a research and development setting. As a boronic acid derivative containing a benzimidazole core, this compound requires stringent adherence to safety procedures to mitigate risks of skin irritation, severe eye damage, and respiratory irritation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Immediate Hazard Assessment and Core Safety Directives

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a combustible solid that poses significant health risks upon exposure.[1] The primary routes of occupational exposure are inhalation and dermal contact.[2][3] Understanding the specific hazards is the first step in ensuring safe handling.

Hazard Identification Summary

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Signal Word: Danger [1]

Due to these classifications, all handling of this compound must be conducted with the assumption of potential exposure and with all prescribed personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory to prevent contact and inhalation. The following table outlines the minimum required PPE for handling (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient.[4] The H318 classification (causes serious eye damage) necessitates the robust protection of goggles against splashes and dust, supplemented by a face shield for maximum coverage.[1]
Hand Protection Disposable nitrile gloves (double-gloving recommended).Nitrile gloves offer protection against incidental chemical contact.[4] Double-gloving is a best practice to mitigate the risk of exposure from a potential tear or unnoticed puncture in the outer glove. Gloves must be inspected before use and removed immediately if contaminated.[4][5]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat is the minimum requirement for working in a laboratory with chemical hazards.[4][6] Long pants and closed-toe shoes protect against accidental spills.
Respiratory Protection Use in a certified chemical fume hood.The H335 classification (may cause respiratory irritation) mandates that this compound be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or aerosols.[1][7]

Step-by-Step Safe Handling Workflow

The following workflow is designed to minimize exposure risk at every stage of handling, from preparation to cleanup.

Workflow Diagram: From Preparation to Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_fume_hood 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_fume_hood Enter Lab handling_weigh 3. Weigh Compound (Use anti-static weigh paper/boat) prep_fume_hood->handling_weigh Begin Work handling_dissolve 4. Dissolution (Add solid to solvent slowly) handling_weigh->handling_dissolve cleanup_decontaminate 5. Decontaminate Surfaces (Wipe down fume hood and equipment) handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste 6. Segregate Waste (Solid and liquid waste in labeled containers) cleanup_decontaminate->cleanup_waste cleanup_doff_ppe 7. Doff PPE (Remove gloves, face shield, goggles, lab coat correctly) cleanup_waste->cleanup_doff_ppe Final Steps

Caption: Safe handling workflow for (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

Detailed Protocol:
  • Preparation and Donning PPE:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • Put on chemical safety goggles.

    • Put on the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

    • Finally, put on your face shield.

  • Working in a Chemical Fume Hood:

    • All operations involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[7]

    • Before starting, verify that the fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling and Weighing:

    • When weighing the solid, use a spatula to transfer the material. Avoid creating dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • In Case of a Spill:

    • For small spills within the fume hood, use an inert absorbent material to clean it up.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is essential to protect both personnel and the environment.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless directed by a qualified professional.[11]

  • Hazardous Waste Collection: All solid waste (contaminated gloves, weigh paper, etc.) and solutions containing (1-Methyl-1H-benzimidazol-5-yl)boronic acid must be collected in clearly labeled, sealed containers for hazardous waste.[11][12]

  • Regulatory Compliance: Never dispose of this compound down the drain unless explicitly permitted by your local water authority and institutional safety office.[11][13] Disposal must be handled by a certified hazardous waste facility.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with (1-Methyl-1H-benzimidazol-5-yl)boronic acid, ensuring a safe and productive research environment.

References

  • Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. PubMed. Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. ResearchGate. Available at: [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases. Available at: [Link]

  • (PDF) Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. ResearchGate. Available at: [Link]

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database. National Institutes of Health (NIH). Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. Available at: [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. Available at: [Link]

  • Laboratory Safety Handbook. FENS - Sabancı University. Available at: [Link]

  • Acid Handling. University of Utah. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-benzimidazol-5-yl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。